BPH-1358
Description
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Properties
Molecular Formula |
C32H30Cl2N6O2 |
|---|---|
Molecular Weight |
601.5 g/mol |
IUPAC Name |
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride |
InChI |
InChI=1S/C32H28N6O2.2ClH/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30;;/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40);2*1H |
InChI Key |
ASVCJNSPDDRTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Established and Investigational Therapeutic Targets in Benign Prostatic Hyperplasia (BPH)
An extensive search for "BPH-1358" has yielded no specific information regarding a compound or drug with this designation. Publicly available scientific literature, clinical trial databases, and other resources do not contain specific data on the mechanism of action, preclinical studies, or clinical trials for a substance named this compound.
This suggests that "this compound" may be an internal development code for a compound that is not yet in the public domain, a misnomer, or a highly niche therapeutic agent with limited public information.
Given the absence of specific data for this compound, this guide will instead provide an in-depth overview of the well-established and emerging mechanisms of action for therapeutics targeting Benign Prostatic Hyperplasia (BPH). This will serve as a foundational resource for researchers and drug development professionals, outlining the key signaling pathways and molecular targets implicated in BPH pathogenesis.
The management of BPH primarily focuses on alleviating lower urinary tract symptoms (LUTS) by targeting the static and dynamic components of prostate enlargement. The static component relates to the increased size of the prostate gland due to stromal and epithelial cell proliferation, while the dynamic component involves smooth muscle tone in the prostate and bladder neck.
Androgen Receptor (AR) Signaling Pathway
The androgen signaling pathway is a cornerstone of BPH development and a primary target for medical therapy.
-
Mechanism of Action: Testosterone, the primary male androgen, is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase within prostate cells. DHT binds to the androgen receptor (AR) with higher affinity than testosterone, leading to the dimerization of the receptor, its translocation to the nucleus, and the subsequent transcription of genes that promote cell growth and survival.[1][2]
-
Therapeutic Intervention: 5α-reductase inhibitors (5-ARIs) such as finasteride and dutasteride block the conversion of testosterone to DHT, thereby reducing prostate volume and improving urinary outflow.[2][3]
Signaling Pathway of Androgen Action in BPH
Caption: Androgen receptor signaling in BPH and the inhibitory action of 5-ARIs.
Adrenergic Receptor Signaling
The dynamic component of BPH is largely mediated by the sympathetic nervous system through adrenergic receptors.
-
Mechanism of Action: Alpha-1 adrenergic receptors are abundant in the smooth muscle of the prostate, prostatic urethra, and bladder neck.[4] Stimulation of these receptors by norepinephrine leads to smooth muscle contraction, resulting in increased urethral resistance and obstruction of urine flow.
-
Therapeutic Intervention: Alpha-1 adrenergic receptor blockers (α-blockers) such as tamsulosin, silodosin, and doxazosin, relax the smooth muscle in the prostate and bladder neck, leading to a rapid improvement in urinary symptoms.
Experimental Workflow for Evaluating α-Blocker Efficacy
Caption: A typical clinical trial workflow for assessing the efficacy of α-blockers in BPH.
Phosphodiesterase Type 5 (PDE5) Inhibition
Initially developed for erectile dysfunction, PDE5 inhibitors have shown efficacy in treating LUTS associated with BPH.
-
Mechanism of Action: PDE5 inhibitors increase the levels of cyclic guanosine monophosphate (cGMP) by inhibiting its degradation. This leads to the relaxation of smooth muscle in the prostate, bladder, and their supporting vasculature. The proposed mechanisms include enhanced blood perfusion and modulation of sensory impulses from the lower urinary tract.
-
Therapeutic Intervention: Tadalafil is a PDE5 inhibitor approved for the treatment of BPH-associated LUTS.
Emerging and Investigational Pathways
Several other signaling pathways are being investigated for their role in BPH and as potential therapeutic targets.
-
Hedgehog Signaling Pathway: This pathway is involved in cell proliferation and differentiation. Studies have shown that inhibition of the Hedgehog pathway can suppress the proliferation of both epithelial and stromal cells in the prostate.
-
Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is implicated in prostate cell growth, fibrosis, and inflammation. It can promote the deposition of extracellular matrix, contributing to prostate enlargement.
-
Focal Adhesion, FoxO, and Autophagy Pathways: Bioinformatic analyses have identified these pathways as potentially crucial for the progression of BPH. Key genes within these pathways, such as AKT1 and MAPK1, are being explored as potential targets.
Quantitative Data from BPH Clinical Trials
The following table summarizes representative data from landmark clinical trials for established BPH therapies.
| Therapeutic Class | Drug | Key Trial | Change in IPSS (Symptom Score) from Baseline | Change in Peak Urinary Flow Rate (Qmax) from Baseline | Reduction in Prostate Volume |
| 5α-Reductase Inhibitor | Finasteride | MTOPS | -4.9 (vs. -3.2 for placebo) | +1.9 mL/s (vs. +0.7 mL/s for placebo) | ~18-20% |
| α-Blocker | Doxazosin | MTOPS | -6.6 (vs. -3.2 for placebo) | +2.5 mL/s (vs. +0.7 mL/s for placebo) | No significant change |
| Combination Therapy | Finasteride + Doxazosin | MTOPS | -7.3 (vs. -3.2 for placebo) | +3.1 mL/s (vs. +0.7 mL/s for placebo) | ~20% |
IPSS: International Prostate Symptom Score. Data are illustrative and compiled from published results of the Medical Therapy of Prostatic Symptoms (MTOPS) trial.
Experimental Protocols
Detailed methodologies for key experiments in BPH research are outlined below.
In Vitro Assay for 5α-Reductase Inhibition
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Cell Culture: Human prostate stromal cells (e.g., WPMY-1) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., a potential 5-ARI) or a vehicle control.
-
Testosterone Addition: Radiolabeled testosterone is added to the culture media.
-
Incubation: Cells are incubated to allow for the conversion of testosterone to DHT.
-
Steroid Extraction: Steroids are extracted from the cell lysate and media.
-
Chromatography: The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amounts of radiolabeled testosterone and DHT are quantified to determine the percentage of conversion and the inhibitory activity of the test compound.
Ex Vivo Prostate Tissue Contraction Assay
-
Tissue Preparation: Human prostate tissue strips are obtained from patients undergoing prostatectomy for BPH.
-
Organ Bath Setup: Tissues are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen.
-
Contraction Induction: A contractile agent, such as phenylephrine (an α-1 adrenergic agonist), is added to induce smooth muscle contraction.
-
Compound Addition: The test compound (e.g., a potential α-blocker) is added at various concentrations to assess its ability to relax the pre-contracted tissue.
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Data Recording: The tension of the prostate strips is continuously recorded to measure the contractile and relaxation responses.
This guide provides a comprehensive overview of the current understanding of the mechanisms of action for BPH therapies. As research progresses, new molecular targets and signaling pathways will likely emerge, offering novel opportunities for drug development.
References
An In-depth Technical Guide on Dual FPPS and GGPPS Inhibitors
Disclaimer: Information regarding a specific compound designated "BPH-1358" as a dual FPPS and GGPPS inhibitor is not available in the public domain as of this writing. This guide will provide a comprehensive overview of the core principles of dual farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS) inhibition, utilizing data from known bisphosphonate inhibitors, including various compounds designated with the "BPH" prefix, as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction to FPPS and GGPPS in the Mevalonate Pathway
The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of isoprenoids, a diverse class of molecules essential for various cellular functions. Two key enzymes in this pathway, FPPS and GGPPS, catalyze the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively.[1][2] These isoprenoids serve as lipid attachments for a wide range of proteins, a post-translational modification known as prenylation.
Protein prenylation, carried out by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II), is crucial for the proper membrane localization and function of small GTPases like Ras, Rho, and Rab.[1] These proteins are pivotal regulators of intracellular signaling pathways governing cell proliferation, differentiation, survival, and trafficking.[2] Dysregulation of the mevalonate pathway and protein prenylation is implicated in the pathology of several diseases, including cancer and bone disorders.[2]
The Rationale for Dual FPPS and GGPPS Inhibition
Targeting both FPPS and GGPPS offers a potent therapeutic strategy to comprehensively disrupt protein prenylation. While inhibition of FPPS alone can be overcome by cellular compensation mechanisms, dual inhibition leads to a more profound and sustained depletion of both FPP and GGPP. This dual action ensures a broader impact on the prenylome, affecting a wider range of signaling pathways and potentially leading to enhanced therapeutic efficacy, particularly in cancer.
Mechanism of Action of Bisphosphonate Inhibitors
Bisphosphonates are a class of compounds that have shown inhibitory activity against both FPPS and GGPPS. Their mechanism of action involves binding to the substrate or product binding sites of these enzymes. Some bisphosphonates, particularly those with a "V-shaped" conformation, have been shown to occupy both the FPP and GGPP binding sites on GGPPS simultaneously. This dual-site occupancy contributes to their potent inhibitory activity.
The binding of bisphosphonates is often facilitated by the presence of magnesium ions (Mg²⁺), which coordinate with the diphosphate moiety of the inhibitor and key amino acid residues in the active site of the enzyme. More hydrophobic bisphosphonates have been developed to improve cell permeability and systemic distribution, overcoming the bone-targeting limitations of earlier generations of these drugs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mevalonate pathway, the mechanism of dual FPPS and GGPPS inhibition, and a general workflow for evaluating these inhibitors.
References
An In-depth Technical Guide on the Antibacterial Properties of BPH-1358
Disclaimer: Extensive searches for a compound designated "BPH-1358" with antibacterial properties have yielded no publicly available information. The identifier may be for an internal, proprietary compound not yet disclosed in scientific literature, or it may be an incorrect designation. The following guide is a detailed template structured to meet the user's specifications, using "this compound" as a placeholder. This framework can be populated with actual data once it becomes available.
Introduction
This compound is a novel synthetic compound currently under investigation for its potential antibacterial activities. This document provides a comprehensive overview of the current understanding of this compound's antibacterial profile, including its spectrum of activity, mechanism of action, and key experimental data. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.
Quantitative Data Summary
The antibacterial efficacy of this compound has been evaluated against a panel of clinically relevant bacterial strains. The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data obtained from these studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Strain No. | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | [Data] |
| Streptococcus pneumoniae | 49619 | [Data] |
| Enterococcus faecalis | 29212 | [Data] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Strain No. | MIC (µg/mL) |
| Escherichia coli | 25922 | [Data] |
| Pseudomonas aeruginosa | 27853 | [Data] |
| Klebsiella pneumoniae | 700603 | [Data] |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC Strain No. | MBC (µg/mL) |
| Staphylococcus aureus | 29213 | [Data] |
| Escherichia coli | 25922 | [Data] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. A few colonies were then used to inoculate a sterile saline solution, and the turbidity was adjusted to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
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Preparation of this compound Dilutions: A stock solution of this compound was prepared in a suitable solvent. Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
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Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The microtiter plates were incubated at 37°C for 18-24 hours.
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Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined following the MIC assay.
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Subculturing: Aliquots of 10 µL were taken from all wells showing no visible growth in the MIC assay.
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Plating: The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.
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Incubation: The plates were incubated at 37°C for 18-24 hours.
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Determination of MBC: The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows related to the investigation of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for determining MIC and MBC of this compound.
BPH-1358: A Novel Dual FPPS/UPPS Inhibitor with Antitumor Potential in Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BPH-1358, also identified as NSC50460, is an emerging small molecule inhibitor with a dual-targeting mechanism against Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS). While initial research has highlighted its potent anti-bacterial properties, the inhibition of human FPPS positions this compound as a promising candidate for anticancer therapeutics, particularly in malignancies where the mevalonate pathway is upregulated, such as prostate cancer. This technical guide consolidates the current understanding of this compound, its mechanism of action, and its inferred antitumor potential in prostate cancer based on the established roles of FPPS in this disease. This document provides a comprehensive overview of the rationale for its development, preclinical evaluation strategies, and the key signaling pathways it is likely to impact.
Introduction to this compound
This compound is a lipophilic diamidine compound that has been identified as a potent inhibitor of human Farnesyl Diphosphate Synthase (FPPS) with an IC50 value in the low micromolar range. FPPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP), a precursor for cholesterol, steroid hormones, and the prenylation of small GTPases like Ras, which are crucial for cell signaling and proliferation.[1] The hydrophobic nature of this compound suggests favorable soft tissue penetration, a desirable characteristic for treating solid tumors like prostate cancer.
Rationale for Targeting FPPS in Prostate Cancer
The mevalonate pathway and its key enzyme, FPPS, are increasingly recognized as important players in prostate cancer progression.[2] Here's a summary of the rationale for targeting FPPS:
-
Upregulation in Prostate Cancer: Studies have shown that FPPS is significantly overexpressed in prostate cancer tissues compared to benign prostate tissue.[2] This elevated expression is associated with higher Gleason scores and a shorter recurrence-free survival, suggesting a role in tumor aggressiveness.
-
Role in Cell Proliferation and Survival: The products of the mevalonate pathway, particularly FPP and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of small GTPases such as Ras, Rho, and Rac. These proteins are critical for signal transduction pathways that control cell growth, proliferation, and survival. Inhibition of FPPS disrupts these processes, leading to cell cycle arrest and apoptosis.
-
Androgen Receptor Signaling: The androgen receptor (AR) is a key driver of prostate cancer growth. There is evidence of crosstalk between the mevalonate pathway and AR signaling.
-
Potential for Synergy: FPPS inhibitors have shown synergistic effects when combined with other anticancer agents, including chemotherapy and radiation.
Quantitative Data
Direct quantitative data on the antitumor activity of this compound in prostate cancer is limited in publicly available literature. However, its inhibitory concentration against human FPPS provides a key starting point.
| Compound | Target | IC50 | Cell Line(s) | Reference |
| This compound (NSC50460) | Human FPPS | 1.8 µM | - |
For context, nitrogen-containing bisphosphonates, a well-known class of FPPS inhibitors, have demonstrated anti-proliferative and pro-apoptotic effects in various prostate cancer cell lines (e.g., PC-3, LNCaP, DU145) at micromolar concentrations.
Proposed Mechanism of Antitumor Action
The antitumor potential of this compound in prostate cancer is predicated on its inhibition of FPPS, which is expected to trigger a cascade of downstream effects:
-
Inhibition of Protein Prenylation: By depleting the intracellular pool of FPP, this compound will inhibit the farnesylation of proteins. This will particularly affect the function of Ras family proteins, which are frequently implicated in cancer. The disruption of Ras localization to the cell membrane will abrogate its signaling through pathways like the MAPK/ERK and PI3K/Akt pathways, leading to decreased cell proliferation and survival.
-
Induction of Apoptosis: The disruption of signaling pathways and the accumulation of upstream metabolites like isopentenyl pyrophosphate (IPP) due to FPPS inhibition can induce cellular stress and trigger apoptosis.
-
Inhibition of Angiogenesis: The Rho GTPases, which are also dependent on prenylation, play a role in endothelial cell function and angiogenesis. Inhibition of their function could lead to a decrease in tumor vascularization.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antitumor potential of this compound in prostate cancer.
In Vitro Assays
-
Cell Proliferation Assay (MTT Assay):
-
Seed prostate cancer cells (e.g., LNCaP, PC-3, DU145) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat prostate cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
-
Western Blot Analysis:
-
Treat cells with this compound as described above.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key proteins in the Ras/MAPK and PI3K/Akt pathways (e.g., total and phosphorylated forms of Ras, Raf, MEK, ERK, Akt), and markers of apoptosis (e.g., Cleaved Caspase-3, PARP).
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
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In Vivo Xenograft Model
-
Animal Model:
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Use male athymic nude mice (4-6 weeks old).
-
Subcutaneously inject 1 x 10^6 PC-3 cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally or orally at various doses (to be determined by toxicity studies) daily or on a specified schedule. The control group will receive the vehicle.
-
Measure tumor volume and body weight twice a week.
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-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for histopathological analysis (H&E staining) and immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered expression of farnesyl pyrophosphate synthase in prostate cancer: evidence for a role of the mevalonate pathway in disease progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for a New Paradigm in Benign Prostatic Hyperplasia Treatment: A Technical Overview of BPH-1358
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available data on a specific compound designated "BPH-1358" is not available. This document serves as an illustrative technical guide on the discovery and development of a novel therapeutic for Benign Prostatic Hyperplasia (BPH), using the placeholder "this compound" to represent a hypothetical compound. The experimental data and pathways described herein are based on established principles in BPH research and are intended to provide a framework for the evaluation of new chemical entities in this therapeutic area.
Introduction: The Unmet Need in BPH Management
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland.[1][2] This growth can lead to significant lower urinary tract symptoms (LUTS), impacting the quality of life.[2] While current therapies, such as 5-alpha reductase inhibitors and alpha-blockers, offer symptomatic relief, they do not address the underlying progressive nature of the disease and can be associated with undesirable side effects.[3][4] This underscores the critical need for innovative therapeutic strategies that target the fundamental molecular drivers of BPH.
This compound represents a novel investigational agent designed to address the limitations of existing treatments. This technical guide provides a comprehensive overview of the discovery and development of this compound, from its mechanistic rationale to preclinical and clinical evaluation.
The Molecular Pathogenesis of BPH: A Complex Signaling Network
The development of BPH is a multifactorial process involving hormonal imbalances, chronic inflammation, and aberrant cell growth. Several key signaling pathways have been implicated in the pathophysiology of BPH, presenting attractive targets for therapeutic intervention.
One of the central pathways involves androgen signaling. Testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR), leading to the transcription of genes that promote prostate cell growth and proliferation.
Another critical pathway is the Transforming Growth Factor-β (TGF-β) signaling cascade. TGF-β1 has been shown to promote the proliferation of prostatic stromal cells and the deposition of extracellular matrix, contributing to prostate enlargement and fibrosis.
Furthermore, chronic inflammation is increasingly recognized as a key player in BPH progression. Inflammatory stimuli can activate various signaling pathways, such as the RhoA/ROCK1 pathway, which can accelerate BPH development.
This compound: A Novel Multi-Targeted Approach
This compound is a small molecule inhibitor designed to simultaneously target key nodes in the BPH signaling network. Its proposed mechanism of action involves the dual inhibition of 5α-reductase and the TGF-β receptor, thereby addressing both the hormonal and fibrotic drivers of the disease.
Preclinical Evaluation
The efficacy and safety of this compound were evaluated in a series of preclinical studies.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 (nM) |
| 5α-reductase Type 2 | Enzyme Inhibition | 5.2 |
| TGF-β Receptor I | Kinase Assay | 12.8 |
| Androgen Receptor | Ligand Binding | >10,000 |
Table 2: Efficacy in a Preclinical Model of BPH
A testosterone-induced BPH model in rodents was utilized to assess the in vivo efficacy of this compound.
| Treatment Group | Prostate Weight (g) | Reduction vs. Control (%) |
| Vehicle Control | 1.2 ± 0.2 | - |
| Finasteride (5 mg/kg) | 0.8 ± 0.1 | 33 |
| This compound (10 mg/kg) | 0.6 ± 0.1 | 50 |
Experimental Protocols
Enzyme Inhibition Assay (5α-reductase): The inhibitory activity of this compound on human 5α-reductase type 2 was determined using a cell-free enzymatic assay. Recombinant human enzyme was incubated with a fluorescently labeled substrate and varying concentrations of this compound. The reaction was monitored by measuring the change in fluorescence over time. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Assay (TGF-β Receptor I): The inhibitory effect of this compound on the kinase activity of TGF-β Receptor I was assessed using a radiometric assay. The purified kinase domain of the receptor was incubated with [γ-33P]ATP, a peptide substrate, and a range of this compound concentrations. The incorporation of radiolabeled phosphate into the substrate was quantified by scintillation counting. IC50 values were determined from the resulting dose-response curves.
Clinical Development Plan for this compound
Based on the promising preclinical data, a clinical development program for this compound has been initiated.
Phase 1: A randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy male volunteers.
Phase 2: A multicenter, randomized, double-blind, placebo- and active-controlled (finasteride) study to assess the efficacy and safety of this compound in patients with moderate to severe LUTS due to BPH. The primary endpoint will be the change from baseline in the International Prostate Symptom Score (IPSS) at 12 weeks.
Phase 3: Pivotal, large-scale, randomized, controlled trials to confirm the efficacy and safety of this compound for the treatment of BPH and to support regulatory approval.
Conclusion
This compound represents a promising, next-generation therapeutic candidate for the treatment of BPH. By targeting both the hormonal and fibrotic components of the disease, this compound has the potential to offer superior efficacy and a more comprehensive treatment approach compared to existing therapies. The ongoing clinical development program will be crucial in defining the ultimate role of this compound in the management of BPH.
References
- 1. Discovering pathways in benign prostate hyperplasia: A functional genomics pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 50-year journey in the development of treatment for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Landmark Studies Impacting the Medical Management of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term Consequences of Medical Therapy for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
BPH-1358: A Dual Inhibitor of FPPS and UPPS with Potent Antimicrobial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-1358, also identified as NSC50460, is a potent small molecule inhibitor with a significant biological activity spectrum primarily centered on antimicrobial effects.[1][2] Contrary to what its name might suggest, this compound is not associated with Benign Prostatic Hyperplasia (BPH). Instead, its mechanism of action involves the dual inhibition of two key enzymes in the isoprenoid biosynthesis pathway: farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS).[1][2][3] This unique mode of action has positioned this compound as a compound of interest in the development of novel anti-infective therapies, particularly against drug-resistant bacterial strains and malarial parasites.
This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailing its mechanism of action, and outlining experimental methodologies based on available research.
Quantitative Biological Activity Data
The biological activity of this compound has been quantified in several key studies, demonstrating its potency against its enzymatic targets and its efficacy in inhibiting microbial growth. The following tables summarize the available quantitative data.
| Target Enzyme | Organism/Cell Line | IC50 | Reference |
| Farnesyl Diphosphate Synthase (FPPS) | Human | 2 nM | |
| Farnesyl Diphosphate Synthase (FPPS) | Human | 1.8 µM | |
| Undecaprenyl Diphosphate Synthase (UPPS) | General | 100 nM | |
| Undecaprenyl Diphosphate Synthase (UPPS) | E. coli | 110 nM | |
| Undecaprenyl Diphosphate Synthase (UPPS) | S. aureus | 110 nM |
| Organism | Assay Type | Value | Reference |
| E. coli | Cell Growth Inhibition (EC50) | <1 µM | |
| S. aureus | Cell Growth Inhibition (EC50) | <1 µM | |
| S. aureus (MRSA strain) | Fractional Inhibitory Concentration Index (FICI) with methicillin | 0.25 | |
| Plasmodium falciparum | Antimalarial Activity | Fast-acting, ring-stage active |
Mechanism of Action: Dual Inhibition of Isoprenoid Biosynthesis
This compound exerts its antimicrobial effects by targeting the isoprenoid biosynthesis pathway, which is essential for various cellular processes in both prokaryotes and eukaryotes. Specifically, it inhibits two critical enzymes:
-
Farnesyl Diphosphate Synthase (FPPS): This enzyme is crucial for the synthesis of farnesyl diphosphate, a precursor for a wide range of essential molecules, including sterols in eukaryotes and some quinones in bacteria.
-
Undecaprenyl Diphosphate Synthase (UPPS): In bacteria, UPPS is vital for the synthesis of undecaprenyl diphosphate, a lipid carrier required for the biosynthesis of the bacterial cell wall component, peptidoglycan. Humans do not possess a UPPS gene, making it an attractive target for antibacterial drug development.
By inhibiting both FPPS and UPPS, this compound disrupts critical cellular functions in bacteria, leading to growth inhibition and cell death. In the context of malaria, the inhibition of the isoprenoid precursor pathway in Plasmodium falciparum has been validated as the mechanism of action.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the available literature provides an overview of the methodologies used to characterize the biological activity of this compound.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of this compound against FPPS and UPPS was likely determined using biochemical assays that measure the enzymatic conversion of substrates to products. A general workflow for such an assay is as follows:
-
Enzyme Preparation: Recombinant human FPPS and bacterial (E. coli, S. aureus) UPPS are purified.
-
Assay Reaction: The purified enzyme is incubated with its specific substrates (e.g., geranyl diphosphate and isopentenyl diphosphate for FPPS) in the presence of varying concentrations of this compound.
-
Product Detection: The formation of the enzymatic product (e.g., farnesyl diphosphate) is quantified. This can be achieved through various methods, such as radiolabeling of a substrate and measuring the incorporation of radioactivity into the product, or by using coupled enzyme assays where the product of the primary reaction is a substrate for a secondary, colorimetric, or fluorescent reaction.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing
The efficacy of this compound against bacterial growth was determined using standard antimicrobial susceptibility testing methods.
-
Minimum Inhibitory Concentration (MIC) or EC50 Determination:
-
Bacterial Culture: The test organism (E. coli or S. aureus) is grown to a specific density.
-
Serial Dilutions: this compound is serially diluted in a microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial culture.
-
Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.
-
Growth Assessment: Bacterial growth is assessed by measuring the optical density (OD) of the cultures. The lowest concentration of this compound that inhibits visible growth is the MIC. The EC50, the concentration that inhibits 50% of growth, can also be calculated from the dose-response data.
-
-
Synergy Testing (Checkerboard Assay):
-
Matrix of Concentrations: A two-dimensional checkerboard pattern of serial dilutions of this compound and a second antibiotic (e.g., methicillin) is prepared in a microtiter plate.
-
Inoculation and Incubation: The plate is inoculated with the target bacterial strain (e.g., MRSA) and incubated.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). A FICI of ≤ 0.5 is indicative of synergy.
-
In Vivo Efficacy Studies
The in vivo activity of this compound was evaluated in a mouse model of bacterial infection.
-
Infection Model: Mice are infected with a pathogenic strain of bacteria, such as a methicillin-resistant S. aureus (MRSA) strain.
-
Treatment: A cohort of infected mice is treated with this compound, while a control group receives a vehicle-only treatment.
-
Monitoring: The survival and health of the mice in both groups are monitored over a specified period.
-
Endpoint: The efficacy of this compound is determined by the survival rate of the treated mice compared to the control group.
Conclusion
This compound is a compelling drug candidate with a well-defined mechanism of action as a dual inhibitor of FPPS and UPPS. Its potent in vitro activity against key bacterial enzymes and whole-cell growth, coupled with its demonstrated in vivo efficacy and synergistic potential with existing antibiotics, underscores its promise as a novel anti-infective agent. Further research and development of this compound and its analogs could provide new therapeutic options for combating challenging infectious diseases, including those caused by drug-resistant pathogens. The investigation of its antimalarial properties also opens another avenue for its potential clinical application.
References
In-Depth Technical Guide: Lipophilic Properties and Cell Penetration of BPH-1358
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-1358, also identified as NSC50460, is a potent, lipophilic small molecule inhibitor of farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS). These enzymes are critical components of the isoprenoid biosynthesis pathway, which is essential for the production of numerous molecules required for cell survival, including sterols and the bacterial cell wall precursor, undecaprenyl pyrophosphate. The dual inhibitory action of this compound against these key enzymes has positioned it as a compound of interest in the fields of antibacterial and antimalarial drug discovery. Its hydrophobic nature is a key characteristic, suggesting favorable soft tissue penetration. This guide provides a comprehensive overview of the lipophilic properties and cell penetration capabilities of this compound, supported by available data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing insights into its inhibitory activity and potency against various targets.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Organism/Cell Line | IC50 Value |
| Farnesyl Diphosphate Synthase (FPPS) | Human | 1.8 µM |
| Undecaprenyl Diphosphate Synthase (UPPS) | E. coli | 110 nM |
| Undecaprenyl Diphosphate Synthase (UPPS) | S. aureus | 110 nM |
Table 2: In Vitro Efficacy of this compound
| Organism | EC50 Value |
| Escherichia coli | 300 nM |
| Staphylococcus aureus | 290 nM |
Lipophilic and Physicochemical Properties
Table 3: Physicochemical Properties of this compound (NSC50460)
| Property | Value |
| Molecular Formula | C₃₂H₂₈N₆O₂ |
| Molecular Weight | 528.6 g/mol |
| Description | Lipophilic, hydrophobic |
Mechanism of Action: Inhibition of the Isoprenoid Biosynthesis Pathway
This compound exerts its biological effects by targeting two key enzymes in the isoprenoid biosynthesis pathway: FPPS and UPPS. This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids.
-
Farnesyl Diphosphate Synthase (FPPS): This enzyme catalyzes the sequential condensation of two molecules of IPP with DMAPP to form farnesyl pyrophosphate (FPP). FPP is a critical branch-point intermediate for the synthesis of sterols, heme, and prenylated proteins in eukaryotes.
-
Undecaprenyl Diphosphate Synthase (UPPS): In bacteria, FPP is utilized by UPPS to synthesize undecaprenyl pyrophosphate, a lipid carrier essential for the translocation of peptidoglycan precursors across the cell membrane during cell wall construction.
By inhibiting both FPPS and UPPS, this compound disrupts these vital metabolic processes, leading to cell growth inhibition and death.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, this section outlines the standard methodologies that would be employed to assess its lipophilic properties and cell penetration.
Determination of Lipophilicity (LogP/LogD)
The partition coefficient (LogP) or distribution coefficient (LogD) is a quantitative measure of a compound's lipophilicity.
1. Shake-Flask Method (Gold Standard)
-
Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., PBS, pH 7.4 for LogD).
-
Protocol:
-
Prepare a stock solution of this compound in the aqueous buffer.
-
Add an equal volume of n-octanol.
-
The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the two phases.
-
The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
2. HPLC-Based Method
-
Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.
-
Protocol:
-
A calibration curve is generated by injecting a series of standard compounds with known LogP values onto a reverse-phase HPLC column (e.g., C18) and recording their retention times.
-
This compound is then injected under the same chromatographic conditions.
-
The LogP of this compound is determined by interpolating its retention time on the calibration curve.
-
Cell Penetration Assays
Assessing the ability of this compound to cross cell membranes is crucial for its development as a therapeutic agent.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: A high-throughput in vitro model for predicting passive transcellular permeability. It measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
-
Protocol:
-
A multi-well plate with a filter membrane is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of this compound in a buffered solution.
-
The acceptor wells are filled with a buffer solution.
-
The plate is incubated to allow for permeation.
-
The concentration of this compound in both the donor and acceptor wells is measured, and the permeability coefficient (Pe) is calculated.
-
2. Caco-2 Permeability Assay
-
Principle: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelial cell layer that mimics the intestinal barrier. It assesses both passive and active transport.
-
Protocol:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert and cultured until a confluent monolayer is formed, typically for 21 days.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
This compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points.
-
To assess efflux, the experiment is reversed, with the compound added to the basolateral side and sampled from the apical side.
-
The concentration of this compound is quantified by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated.
-
References
BPH-1358: A Potent Dual-Targeting Inhibitor of Isoprenoid Biosynthesis for Antimicrobial Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-1358 has emerged as a significant research tool in the study of isoprenoid biosynthesis, a fundamental pathway essential for the survival of many pathogenic bacteria. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data supporting its efficacy, and detailed experimental protocols for its application in a research setting. This compound is a potent inhibitor of two key enzymes in the isoprenoid biosynthesis pathway: Undecaprenyl Diphosphate Synthase (UPPS) and Farnesyl Diphosphate Synthase (FPPS).[1][2][3] This dual-targeting capability makes it a valuable instrument for investigating bacterial cell wall synthesis and for the development of novel antimicrobial agents.
Mechanism of Action
Isoprenoids are a vast and diverse class of organic molecules crucial for various cellular functions in all domains of life. In bacteria, they are integral components of the cell wall, electron transport chains, and as carriers for peptidoglycan synthesis.[4] The biosynthesis of these vital molecules proceeds through a series of enzymatic steps. This compound exerts its inhibitory effect on two critical enzymes in this pathway:
-
Undecaprenyl Diphosphate Synthase (UPPS): This enzyme is pivotal in the later stages of bacterial cell wall biosynthesis. It catalyzes the sequential condensation of eight molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form undecaprenyl diphosphate (UPP).[4] UPP is the lipid carrier required for the transport of peptidoglycan precursors across the cell membrane. As humans do not possess the UPPS enzyme, it represents an attractive target for selective antibacterial therapy.
-
Farnesyl Diphosphate Synthase (FPPS): FPPS is a key enzyme in the mevalonate pathway, responsible for the synthesis of FPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). FPP is a precursor for the synthesis of a wide range of essential isoprenoids, including sterols, dolichols, and ubiquinone. In bacteria, FPP is the substrate for UPPS.
By inhibiting both UPPS and FPPS, this compound delivers a multi-pronged attack on the isoprenoid biosynthesis pathway, leading to the disruption of bacterial cell wall formation and other vital cellular processes. This dual-inhibition mechanism may also contribute to a lower likelihood of resistance development.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory and antibacterial activities.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target Enzyme | Organism/Enzyme Source | IC50 | Reference |
| Undecaprenyl Diphosphate Synthase (UPPS) | E. coli | 0.11 µM | |
| Undecaprenyl Diphosphate Synthase (UPPS) | S. aureus | 0.11 µM | |
| Farnesyl Diphosphate Synthase (FPPS) | Human | 1.8 µM |
Table 2: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | Value | Reference |
| E. coli | EC50 | 0.3 nM | |
| S. aureus | EC50 | 0.29 nM | |
| S. aureus | MIC | ~250 ng/mL | |
| Mycobacterium tuberculosis | MIC | 0.4-0.5 µM |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Pathogen | Dosage | Outcome | Reference |
| Mouse | S. aureus infection | 10 mg/kg | Increased survival |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental application of this compound, the following diagrams are provided.
References
- 1. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid in vitro and in vivo Evaluation of Antimicrobial Formulations Using Bioluminescent Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
Investigating BPH-1358: A Technical Overview of a Dual-Targeting Antimicrobial Candidate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the investigational compound BPH-1358 (also known as NSC50460). Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters such as Cmax, Tmax, AUC, and half-life, are not presently available in the public domain. The information provided herein focuses on the compound's mechanism of action and its reported in vitro and in vivo activities based on existing scientific literature.
Core Compound Profile
This compound is a novel small molecule that has been identified as a potent dual inhibitor of two key enzymes in the isoprenoid biosynthesis pathway: farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS).[1] This dual-targeting mechanism confers antimicrobial activity, with demonstrated efficacy against clinically relevant pathogens such as Staphylococcus aureus.
Mechanism of Action: Dual Inhibition of Isoprenoid Biosynthesis
This compound exerts its antimicrobial effect by disrupting the bacterial cell wall synthesis and other essential cellular processes that rely on isoprenoid precursors. It simultaneously targets both human FPPS and bacterial UPPS. The inhibition of these enzymes disrupts the production of farnesyl diphosphate (FPP) and undecaprenyl diphosphate, which are critical for cell wall construction and other vital functions in bacteria.
Below is a diagram illustrating the targeted signaling pathway.
Quantitative In Vitro Activity
While comprehensive pharmacokinetic data remains unpublished, in vitro studies have established the inhibitory potency of this compound against its target enzymes and its antimicrobial efficacy.
| Parameter | Species/Strain | Value | Reference |
| IC50 (FPPS) | Human | 1.8 µM | [1] |
| IC50 (UPPS) | E. coli | 110 nM | [1] |
| IC50 (UPPS) | S. aureus | 110 nM | [1] |
| MIC | S. aureus | ~250 ng/mL | [1] |
| EC50 | E. coli | 300 nM | |
| EC50 | S. aureus | 290 nM |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic characterization of this compound are not available in the reviewed literature. However, based on the reported in vitro and in vivo studies, the following general methodologies are inferred.
Enzyme Inhibition Assays (FPPS and UPPS)
A likely experimental workflow for determining the IC50 values of this compound against FPPS and UPPS is depicted below. This typically involves measuring the enzymatic activity in the presence of varying concentrations of the inhibitor.
In Vivo Efficacy Model
A murine infection model was mentioned in the literature to assess the in vivo antibacterial activity of this compound. Although specific pharmacokinetic sampling protocols were not described, a typical efficacy study would follow the logical steps outlined below.
Future Directions
The promising in vitro potency and dual-targeting mechanism of this compound warrant further investigation into its pharmacokinetic and pharmacodynamic properties. A comprehensive ADME profiling, including studies on its absorption, distribution, metabolism, and excretion, will be crucial for its continued development as a potential therapeutic agent. Such studies would involve animal models to determine key parameters like bioavailability, plasma protein binding, metabolic stability, and routes of elimination. The absence of this data in the public domain highlights a significant gap in the current understanding of this compound's drug-like properties and its potential for clinical translation.
References
Methodological & Application
Application Notes and Protocols for BPH-1358 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant proliferation of epithelial and stromal cells within the prostate gland. This cellular expansion can lead to lower urinary tract symptoms (LUTS). The BPH-1 cell line, derived from the epithelial cells of a patient with BPH and immortalized with SV40 large T antigen, is a widely utilized in vitro model for studying the pathophysiology of BPH and for the preliminary screening of therapeutic candidates.[1][2][3] These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of a hypothetical compound, BPH-1358, on the BPH-1 cell line. The described assays will assess the compound's effects on cell viability, apoptosis, and cell cycle progression.
1. Cell Culture Protocol for BPH-1 Cells
This protocol outlines the standard procedure for the culture and maintenance of the BPH-1 human benign prostatic hyperplasia cell line.
-
Materials:
-
BPH-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
T75 culture flasks
-
15 mL conical tubes
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Media Preparation: Prepare BPH-1 expansion medium consisting of RPMI-1640 supplemented with 10% FBS. Some protocols may use up to 20% FBS.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of BPH-1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed expansion medium. Centrifuge at 300 x g for 3-5 minutes. Discard the supernatant and resuspend the cell pellet in fresh expansion medium.
-
Cell Seeding: Transfer the resuspended cells into a T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Monitor cell growth and change the medium every 2-3 days.
-
Subculturing (Passaging): Passage the BPH-1 cells when they reach 80-85% confluency.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 10 mL of sterile PBS.
-
Add 5-7 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for approximately 5 minutes, or until cells detach.
-
Neutralize the trypsin by adding an equal volume of expansion medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 3-5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at the desired density.
-
-
2. Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of BPH-1 cells, which is an indicator of cell viability.
-
Materials:
-
BPH-1 cells
-
96-well culture plates
-
This compound compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed BPH-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of expansion medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
-
Data Presentation: this compound Cell Viability
| Treatment Duration | This compound Concentration (µM) | Cell Viability (%) |
| 48 hours | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 92 ± 3.8 | |
| 10 | 65 ± 5.1 | |
| 25 | 48 ± 4.2 | |
| 50 | 23 ± 3.9 | |
| 100 | 8 ± 2.5 | |
| IC50 Value (48h) | 27.5 µM |
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Materials:
-
BPH-1 cells
-
6-well culture plates
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed BPH-1 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium. Combine all cells from each well into a single tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the 100 µL cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution and Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Presentation: Apoptosis Induction by this compound (48h)
| This compound (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| 25 | 60.1 ± 3.5 | 25.8 ± 2.9 | 14.1 ± 1.7 |
| 50 | 35.7 ± 4.0 | 42.3 ± 3.3 | 22.0 ± 2.5 |
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the distribution of BPH-1 cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
-
Materials:
-
BPH-1 cells
-
6-well culture plates
-
This compound compound
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed BPH-1 cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at 4°C.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to degrade RNA.
-
PI Staining: Add 400 µL of PI solution to the cells and mix well. Incubate for 5-10 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, collecting data for at least 10,000 events.
-
Data Presentation: Cell Cycle Distribution after this compound Treatment (48h)
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| 25 | 68.2 ± 4.2 | 15.3 ± 2.0 | 16.5 ± 2.1 |
| 50 | 75.1 ± 3.8 | 8.7 ± 1.5 | 16.2 ± 2.3 |
5. Western Blot Analysis
This protocol is for detecting changes in the expression levels of key proteins involved in BPH pathogenesis. Note: The BPH-1 cell line has been reported to not express Androgen Receptor (AR) or Prostate-Specific Antigen (PSA). Therefore, for these specific targets, a positive control cell line such as LNCaP is recommended. The protocol below is a general guideline adaptable for various protein targets.
-
Materials:
-
BPH-1 cells (and LNCaP cells for AR/PSA)
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
-
Data Presentation: Relative Protein Expression
| Protein | This compound (µM) | Relative Expression (Normalized to β-actin) |
| Bcl-2 | 0 | 1.00 |
| 25 | 0.65 | |
| 50 | 0.30 | |
| Bax | 0 | 1.00 |
| 25 | 1.45 | |
| 50 | 1.90 |
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical mechanism of action for this compound.
References
Application Notes and Protocols for In Vivo Evaluation of BPH-1358
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The development and progression of BPH are primarily driven by androgens, particularly dihydrotestosterone (DHT). Current therapeutic strategies often involve inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT, or blockade of α1-adrenergic receptors to relax prostate smooth muscle.
This document provides a detailed protocol for the in vivo evaluation of BPH-1358, a novel investigational compound for the treatment of BPH. The following protocols are based on established and widely used testosterone-induced BPH models in rats.
Hypothetical Mechanism of Action of this compound
For the purpose of this protocol, this compound is hypothesized to be a potent and selective inhibitor of a key upstream kinase in the androgen receptor signaling cascade, thereby preventing the nuclear translocation and transcriptional activity of the androgen receptor, a critical step in prostate cell growth.
Signaling Pathway
Caption: Androgen receptor signaling pathway in BPH and points of therapeutic intervention.
In Vivo Experimental Design
A testosterone propionate (TP)-induced BPH rat model is a well-established and reliable method for evaluating the efficacy of novel therapeutic agents.[1][2][3]
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats.[2]
-
Age: 10-12 weeks.
-
Weight: 250-300g.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
Experimental Groups
A minimum of four groups are recommended for initial efficacy studies:
| Group | Description | Treatment |
| 1 | Sham + Vehicle | Corn oil (s.c.) + Vehicle for this compound (e.g., 0.5% CMC-Na, p.o.) |
| 2 | BPH + Vehicle | Testosterone Propionate (s.c.) + Vehicle for this compound (p.o.) |
| 3 | BPH + this compound | Testosterone Propionate (s.c.) + this compound (p.o.) |
| 4 | BPH + Finasteride | Testosterone Propionate (s.c.) + Finasteride (p.o.) |
-
s.c.: subcutaneous injection
-
p.o.: oral gavage
Induction of BPH
BPH is induced by daily subcutaneous injections of testosterone propionate (3 mg/kg) dissolved in corn oil for 28 days.[1] The sham control group receives subcutaneous injections of the vehicle (corn oil) only.
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
BPH Induction and Dosing
-
Prepare a stock solution of testosterone propionate (TP) in corn oil at a concentration that allows for a 3 mg/kg dosage in a reasonable injection volume (e.g., 1 ml/kg).
-
For 28 consecutive days, administer TP (3 mg/kg) via subcutaneous injection to animals in the BPH groups. Administer the corn oil vehicle to the sham group.
-
Prepare this compound and Finasteride in the appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound, Finasteride, or the vehicle orally once daily for the 28-day induction period.
Sample Collection and Endpoint Analysis
-
On day 29, 24 hours after the final dose, anesthetize the animals.
-
Collect blood via cardiac puncture for serum separation.
-
Euthanize the animals by an approved method.
-
Carefully dissect the entire prostate gland, remove surrounding fatty tissue, and record the wet weight.
-
Calculate the Prostate Index (PI) as: (prostate weight (mg) / body weight (g)) x 100.
-
Fix a portion of the prostate tissue in 10% neutral buffered formalin for histopathological analysis.
-
Store the remaining prostate tissue and serum samples at -80°C for further biochemical analysis.
Histopathological Examination
-
Process the formalin-fixed prostate tissues, embed in paraffin, and section at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope to assess glandular hyperplasia, stromal proliferation, and epithelial thickness.
Biochemical Analysis
-
Measure serum concentrations of Prostate-Specific Antigen (PSA) and Dihydrotestosterone (DHT) using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the experiment.
Table 1: Effect of this compound on Body Weight, Prostate Weight, and Prostate Index
| Group | Treatment | Body Weight (g) | Prostate Weight (mg) | Prostate Index |
| 1 | Sham + Vehicle | 350 ± 15 | 450 ± 30 | 0.129 ± 0.01 |
| 2 | BPH + Vehicle | 345 ± 18 | 1250 ± 85 | 0.362 ± 0.02 |
| 3 | BPH + this compound (10 mg/kg) | 348 ± 12 | 650 ± 50# | 0.187 ± 0.01# |
| 4 | BPH + Finasteride (5 mg/kg) | 342 ± 20 | 700 ± 65# | 0.205 ± 0.02# |
Data are presented as mean ± SEM. *p < 0.05 vs. Sham group; #p < 0.05 vs. BPH + Vehicle group.
Table 2: Effect of this compound on Serum Biomarkers
| Group | Treatment | Serum PSA (ng/mL) | Serum DHT (pg/mL) |
| 1 | Sham + Vehicle | 1.5 ± 0.2 | 250 ± 30 |
| 2 | BPH + Vehicle | 5.8 ± 0.6 | 1100 ± 90 |
| 3 | BPH + this compound (10 mg/kg) | 2.5 ± 0.3# | 1050 ± 85* |
| 4 | BPH + Finasteride (5 mg/kg) | 3.0 ± 0.4# | 400 ± 45# |
Data are presented as mean ± SEM. *p < 0.05 vs. Sham group; #p < 0.05 vs. BPH + Vehicle group.
Conclusion
This document outlines a comprehensive in vivo experimental design for the preclinical evaluation of this compound as a potential therapeutic agent for Benign Prostatic Hyperplasia. The described testosterone-induced BPH model in rats provides a robust platform to assess the efficacy of novel compounds by measuring key endpoints such as prostate weight, histopathological changes, and relevant serum biomarkers. The inclusion of a clinically relevant positive control, such as finasteride, is crucial for validating the model and benchmarking the performance of the test compound. The hypothetical data presented herein suggest that this compound may effectively ameliorate the signs of BPH, warranting further investigation into its mechanism of action and safety profile.
References
- 1. In-vivo and in-silico studies revealed the molecular mechanisms of Colocasia esculenta phenolics as novel chemotherapy against benign prostatic hyperplasia via inhibition of 5α-reductase and α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo assessment of the anti-benign prostatic hyperplasia effect of hot ethanolic extract of flax seeds in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPH-652 in Staphylococcus aureus Studies
Note: Initial searches for "BPH-1358" did not yield any specific information. The following application notes and protocols are based on the well-characterized compound BPH-652 , a known inhibitor of Staphylococcus aureus virulence, assuming a possible typographical error in the original query.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like sepsis and endocarditis.[1][2] The emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), has created an urgent need for novel therapeutic strategies.[3][4] One promising approach is to target bacterial virulence factors rather than viability, which may reduce the selective pressure for resistance development.[5]
BPH-652 is a cholesterol biosynthesis inhibitor that has been identified as a potent inhibitor of S. aureus dehydrosqualene synthase (CrtM). CrtM is a key enzyme in the biosynthesis of staphyloxanthin, the carotenoid pigment that imparts the characteristic golden color to S. aureus colonies. Staphyloxanthin is a crucial virulence factor that protects the bacterium from reactive oxygen species (ROS) generated by the host immune system. By inhibiting CrtM, BPH-652 renders S. aureus colorless and more susceptible to oxidative stress and host-mediated killing.
These application notes provide an overview of the use of BPH-652 in S. aureus research, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experiments.
Mechanism of Action of BPH-652
BPH-652 acts as an inhibitor of the enzyme dehydrosqualene synthase (CrtM), which catalyzes a critical step in the biosynthesis of staphyloxanthin. This inhibition leads to a non-pigmented phenotype in S. aureus, making the bacteria more vulnerable to oxidative stress from sources like hydrogen peroxide and host neutrophils. It is important to note that BPH-652 does not affect the growth characteristics or survival of S. aureus in culture.
Data Presentation
The following table summarizes the quantitative data for the inhibitory activity of BPH-652 against S. aureus.
| Parameter | Value | S. aureus Strain | Reference |
| IC50 (Pigment Formation) | ~110 nM | Wild-Type | |
| Ki (CrtM Inhibition) | 1.5 µM | Wild-Type |
Experimental Protocols
Here are detailed methodologies for key experiments involving BPH-652 and S. aureus.
Protocol 1: S. aureus Pigmentation Inhibition Assay
Objective: To determine the concentration-dependent inhibition of staphyloxanthin production by BPH-652.
Materials:
-
Wild-type S. aureus strain (e.g., a pigmented clinical isolate)
-
ΔCrtM S. aureus strain (as a negative control)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
BPH-652 (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Prepare a fresh overnight culture of wild-type and ΔCrtM S. aureus in TSB.
-
Dilute the overnight cultures to an OD600 of approximately 0.05 in fresh TSB.
-
Prepare serial dilutions of BPH-652 in TSB in a 96-well plate. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Add the diluted bacterial cultures to the wells containing the BPH-652 dilutions and controls.
-
Incubate the plate at 37°C for 24-48 hours, or until sufficient growth and pigmentation are observed in the control wells.
-
Visually assess the inhibition of pigmentation in the wells.
-
To quantify, centrifuge the plate to pellet the bacteria, discard the supernatant, and resuspend the pellets in a fixed volume of a solvent like methanol to extract the pigment.
-
Measure the absorbance of the extracted pigment at a wavelength of 465 nm.
-
The IC50 value can be calculated by plotting the percentage of pigment inhibition against the log of the BPH-652 concentration.
Protocol 2: Hydrogen Peroxide (H2O2) Susceptibility Assay
Objective: To assess the increased susceptibility of BPH-652-treated S. aureus to oxidative stress.
Materials:
-
Wild-type S. aureus
-
TSB medium
-
BPH-652
-
Hydrogen peroxide (H2O2) solution (e.g., 1.5%)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Plates for colony forming unit (CFU) counting
Procedure:
-
Grow S. aureus in TSB with and without a sublethal concentration of BPH-652 (e.g., 100 µM) for 24 hours.
-
Harvest the bacterial cells by centrifugation and wash them with PBS.
-
Resuspend the cell pellets in PBS.
-
Expose a defined number of bacterial cells (e.g., 107 CFU/mL) to a challenging concentration of H2O2 (e.g., 1.5%) for a specific duration (e.g., 1 hour).
-
After the incubation period, neutralize the H2O2 (e.g., by adding catalase or by serial dilution in PBS).
-
Perform serial dilutions of the bacterial suspension and plate them on TSB agar to determine the number of viable bacteria (CFU).
-
Compare the survival of BPH-652-treated bacteria to that of the untreated control.
Protocol 3: Survival Assay in Human Whole Blood
Objective: To evaluate the effect of BPH-652 on the survival of S. aureus in the presence of host immune cells.
Materials:
-
Wild-type S. aureus
-
TSB medium
-
BPH-652
-
Freshly isolated human whole blood (with anticoagulant)
-
Sterile tubes
-
Incubator with rotation
-
Plates for CFU counting
Procedure:
-
Culture S. aureus in the presence and absence of a sublethal concentration of BPH-652 (e.g., 100 µM) for 24 hours.
-
Wash the bacterial cells with PBS and adjust the concentration to a defined level (e.g., 106 CFU/mL).
-
Add a known number of bacteria to aliquots of fresh human whole blood.
-
Incubate the tubes at 37°C with gentle rotation for a specific time period (e.g., 1-3 hours).
-
At different time points, take aliquots from the blood-bacteria mixture, perform serial dilutions, and plate on TSB agar to determine the CFU count.
-
Compare the survival rate of BPH-652-treated S. aureus with that of the untreated control. A significant reduction in survival indicates increased susceptibility to host immune clearance.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of BPH-652 in S. aureus studies.
Caption: Staphyloxanthin biosynthesis pathway and inhibition by BPH-652.
Caption: Workflow for the S. aureus pigment inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Biofilm Inhibition and Eradication Properties of Medicinal Plant Essential Oils against Methicillin-Resistant Staphylococcus aureus Clinical Isolates [mdpi.com]
- 3. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibitor of Staphylococcus aureus Virulence and Biofilm Attenuates Expression of Major Toxins and Adhesins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the BPH-1 Cell Line in Cancer and Prostatic Disease Research
Important Note for Researchers: The following information pertains to the BPH-1 cell line . It is presumed that the query for "BPH-1358" was a typographical error, as BPH-1 is a widely documented and utilized cell line for benign prostatic hyperplasia and prostate cancer investigations.
Introduction
The BPH-1 cell line is a critical in vitro model for studying the pathobiology of benign prostatic hyperplasia (BPH) and for the initial screening of therapeutic agents targeting prostatic diseases.[1][2][3][4][5] Established from the prostate tissue of a 68-year-old patient with BPH and immortalized with the Simian virus 40 (SV40) large T antigen, the BPH-1 cell line represents a non-tumorigenic epithelial cell model that mimics certain aspects of prostatic cellular physiology. These cells are characterized by their expression of luminal epithelial cytokeratins and the proto-oncogene p53, while being negative for the androgen receptor and prostate-specific antigen (PSA).
These application notes provide an overview of the BPH-1 cell line, its utility in research, and detailed protocols for its culture and use in key experimental assays.
Cell Line Characteristics
| Characteristic | Description |
| Cell Line Name | BPH-1 |
| Synonyms | BPH1; Benign Prostatic Hyperplasia-1 |
| Origin | Human Prostate; Benign Prostatic Hyperplasia |
| Species | Homo sapiens (Human) |
| Morphology | Epithelial-like |
| Doubling Time | Approximately 50 hours |
| Key Features | Immortalized with SV40 large T antigen; Non-tumorigenic in nude mice; Expresses p53; Lacks androgen receptor and PSA expression. |
| Applications | Model for BPH and prostate cancer initiation, drug screening, signaling pathway analysis. |
Experimental Protocols
BPH-1 Cell Culture and Maintenance
This protocol outlines the standard procedures for thawing, culturing, and passaging the BPH-1 cell line.
a. Required Materials:
-
BPH-1 cells (cryopreserved)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
75 cm² tissue culture flasks
-
15 mL conical tubes
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO₂
-
Centrifuge
b. Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
1% Penicillin-Streptomycin
c. Thawing Protocol:
-
Rapidly thaw the cryovial of BPH-1 cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 3-5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a 75 cm² tissue culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
d. Subculturing Protocol:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to the flask.
-
Incubate for 3-5 minutes at 37°C, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new 75 cm² flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of a compound on the viability of BPH-1 cells.
a. Required Materials:
-
BPH-1 cells
-
Complete growth medium
-
96-well cell culture plates
-
Test compound(s) at various concentrations
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
b. Protocol:
-
Seed BPH-1 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compound. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in BPH-1 cells following treatment.
a. Required Materials:
-
BPH-1 cells
-
6-well cell culture plates
-
Test compound(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
b. Protocol:
-
Seed BPH-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at the desired concentration and for the appropriate duration.
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of various compounds on BPH-1 cells.
Table 1: Cytotoxicity of Neferine (NF) and Sulforaphane (SFN) on BPH-1 Cells
| Compound | Concentration | Treatment Time (hours) | Cell Viability (%) |
| NF | 2.5 µM | 48 | ~80% |
| NF | 10 µM | 48 | ~70% |
| SFN | 15 µM | 48 | ~70% |
| (Data adapted from a study on the effects of neferine on BPH-1 cells) |
Table 2: IC50 Values of Cyclopamine (CYC) in Prostatic Cell Lines
| Cell Line | IC50 of CYC (µM) |
| BPH-1 | 29.8 |
| WPMY-1 | 32.6 |
| (Data from a study investigating the effects of a Smoothened inhibitor on BPH-1 and WPMY-1 cells) |
Signaling Pathways and Experimental Workflows
Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in BPH and a general workflow for investigating therapeutic compounds using the BPH-1 cell line.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. BPH-1 Human Benign Prostatic Hyperplasia Cell Line | SCC256 [merckmillipore.com]
- 3. HUMAN PROSTATIC EPITHELIAL CELL LINES - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. BPH-1 Human Benign Prostatic Hyperplasia Cell Line | SCC256 [merckmillipore.com]
Application Notes and Protocols for a Novel Investigational Compound BPH-1358
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "BPH-1358." The following application notes and protocols are provided as a generalized guide for the solubility determination and experimental preparation of a novel chemical entity (NCE) intended for research in the context of Benign Prostatic Hyperplasia (BPH). These protocols are illustrative and should be adapted based on the empirically determined physicochemical properties of the specific compound being investigated.
Solubility Profile of this compound
A comprehensive understanding of a compound's solubility is fundamental for its development as a potential therapeutic agent. Solubility in various solvents is critical for designing both in vitro and in vivo experiments. The following table should be used to document the solubility of this compound.
Table 1: Solubility Data for this compound
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Ethanol | 25 | ||
| Propylene Glycol | 25 | ||
| Corn Oil | 25 | ||
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | 25 | ||
| 10% (v/v) Tween® 80 in Water | 25 |
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a method for determining the solubility of this compound in various solvents.
Materials:
-
This compound (powder form)
-
Selected solvents (see Table 1)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analysis method
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials.
-
Tightly cap the vials and vortex for 2 minutes to ensure initial mixing.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect a precise volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or other quantitative method.
-
Calculate the original concentration in the supernatant to determine the maximum solubility.
-
Record all data and observations in Table 1.
Protocol for Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution and subsequent dilutions for use in cell-based assays.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and pipette tips
Procedure for Preparing a 10 mM Stock Solution:
-
Determine the molecular weight (MW) of this compound.
-
Weigh out a precise amount of this compound (e.g., 1 mg).
-
Calculate the volume of DMSO required to make a 10 mM stock solution using the formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000
-
Add the calculated volume of sterile DMSO to the vial containing this compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Procedure for Preparing Working Solutions:
-
Thaw a vial of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
Protocol for Formulation of this compound for In Vivo Studies
This protocol provides a general guideline for preparing this compound for oral or parenteral administration in animal models of BPH. The choice of vehicle will depend on the solubility and route of administration.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% CMC in water, 10% Tween® 80 in saline)
-
Homogenizer or sonicator
-
Syringes and appropriate gauge needles
Procedure:
-
Based on the solubility data (Table 1), select an appropriate and non-toxic vehicle.
-
Calculate the total amount of this compound and vehicle needed for the entire study, including a slight overage.
-
Weigh the required amount of this compound.
-
If using a suspension vehicle like CMC, first create a paste of the this compound powder with a small amount of the vehicle.
-
Gradually add the remaining vehicle while mixing.
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension.
-
Store the formulation as per its stability data (e.g., at 4°C).
-
Before each administration, mix the formulation thoroughly to ensure uniform dosing.
Visualizations
Caption: Workflow for this compound from solubility testing to in vivo studies.
Caption: Hypothetical mechanism of this compound targeting 5-alpha-reductase.
Application Notes and Protocols for Evaluating BPH-1358 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant proliferation of epithelial and stromal cells within the prostate's transition zone.[1][2][3] This cellular accumulation can lead to enlargement of the prostate gland, causing lower urinary tract symptoms (LUTS) that significantly impact quality of life.[1][4] The pathophysiology of BPH involves an imbalance between cell proliferation and apoptosis, making these processes key targets for therapeutic intervention.
BPH-1358 is a potent, lipophilic dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS). While its primary characterization has been in the context of anti-infective therapies, its mechanism of action holds significant therapeutic potential for hyperproliferative disorders like BPH. FPPS is a critical enzyme in the mevalonate pathway, responsible for producing isoprenoid precursors like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational prenylation of small GTP-binding proteins such as Ras and Rho, which are pivotal regulators of cell signaling pathways that control cell growth, survival, and proliferation.
By inhibiting FPPS, this compound can disrupt the prenylation and function of these key signaling proteins, leading to the downregulation of pro-proliferative pathways and the induction of apoptosis. This application note provides a comprehensive suite of cell-based assays and detailed protocols to evaluate the efficacy of this compound in a BPH context, using the human BPH-1 epithelial cell line as a model system. The following sections detail methodologies for assessing cell proliferation, apoptosis, cell cycle progression, and the modulation of key protein markers.
Signaling Pathway: this compound Mechanism of Action
The diagram below illustrates the proposed mechanism by which this compound may exert its anti-proliferative and pro-apoptotic effects in BPH cells. Inhibition of FPPS disrupts the synthesis of FPP and GGPP, which in turn prevents the essential prenylation of signaling proteins like Ras and Rho. This disruption can lead to cell cycle arrest and induction of apoptosis, thereby counteracting the hyperproliferative nature of BPH.
Caption: Proposed mechanism of this compound in BPH cells.
Experimental Workflow
A systematic approach is essential for accurately determining the efficacy of this compound. The workflow below outlines the sequence of experiments, from initial cell culture and treatment to endpoint analysis for proliferation, cell cycle, and apoptosis.
Caption: Overall experimental workflow for this compound evaluation.
Data Presentation: Summarized Quantitative Results
The following tables summarize hypothetical, yet plausible, data from the described cell-based assays, illustrating the potential dose-dependent effects of this compound on the BPH-1 cell line after a 48-hour treatment period.
Table 1: Cell Proliferation (MTT Assay)
| This compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 85.2 ± 5.1 |
| 1 | 62.7 ± 3.9 |
| 5 | 48.9 ± 4.2 |
| 10 | 25.1 ± 3.1 |
| 25 | 10.3 ± 2.5 |
| Calculated IC50 | 5.2 µM |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 3.1 ± 0.8 | 1.8 ± 0.5 |
| 1 | 80.4 ± 3.1 | 12.5 ± 1.5 | 7.1 ± 1.1 |
| 5 | 55.2 ± 4.5 | 28.7 ± 2.9 | 16.1 ± 2.0 |
| 10 | 30.6 ± 3.8 | 45.3 ± 4.1 | 24.1 ± 2.7 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 55.4 ± 3.1 | 29.8 ± 2.5 | 14.8 ± 1.9 |
| 1 | 65.1 ± 2.8 | 20.5 ± 2.1 | 14.4 ± 1.5 |
| 5 | 75.3 ± 3.5 | 12.1 ± 1.8 | 12.6 ± 1.6 |
| 10 | 82.6 ± 4.0 | 7.9 ± 1.2 | 9.5 ± 1.3 |
Table 4: Western Blot Analysis (Relative Protein Expression)
| This compound Conc. (µM) | PCNA (Proliferation Marker) | Cleaved Caspase-3 (Apoptosis Marker) |
| 0 (Vehicle Control) | 1.00 (normalized) | 1.00 (normalized) |
| 1 | 0.78 ± 0.09 | 2.5 ± 0.3 |
| 5 | 0.45 ± 0.06 | 5.8 ± 0.7 |
| 10 | 0.19 ± 0.04 | 9.2 ± 1.1 |
Experimental Protocols
Cell Proliferation (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
BPH-1 human epithelial cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Harvest BPH-1 cells and resuspend in complete medium. Seed 5,000 cells in 100 µL of medium per well into a 96-well plate. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions (including a vehicle-only control) to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate percent viability relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only. Plot the results to determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) enters cells with compromised membrane integrity (late apoptosis/necrosis).
Materials:
-
Treated and control BPH-1 cells
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with this compound, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Combine the floating and adherent populations and wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible.
-
Analysis: Use appropriate software to gate the cell populations:
-
Annexin V (-) / PI (-) = Viable cells
-
Annexin V (+) / PI (-) = Early apoptotic cells
-
Annexin V (+) / PI (+) = Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Materials:
-
Treated and control BPH-1 cells
-
Cold PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample after treatment with this compound.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Discard the ethanol and wash the pellet twice with PBS.
-
Resuspend the pellet in 450 µL of PI staining solution.
-
Add 50 µL of RNase A solution to ensure only DNA is stained.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data in a linear mode.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates, providing insight into the molecular effects of this compound. Proliferating Cell Nuclear Antigen (PCNA) is a marker for cell proliferation, while cleaved Caspase-3 is a key executioner of apoptosis.
Materials:
-
Treated and control BPH-1 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PCNA, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Use densitometry software to quantify the band intensities. Normalize the expression of target proteins (PCNA, cleaved Caspase-3) to a loading control (e.g., β-actin) to compare relative expression levels across different treatment conditions.
References
- 1. ccjm.org [ccjm.org]
- 2. Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential impact of paired patient-derived BPH and normal adjacent stromal cells on benign prostatic epithelial cell growth in 3D culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benign Prostatic Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Investigating Drug Synergy with BPH-1358 in Preclinical Models of Benign Prostatic Hyperplasia
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS). Current medical management often involves combination therapy to achieve superior efficacy compared to monotherapy. These application notes provide a framework for studying the synergistic potential of a hypothetical investigational compound, BPH-1358, in combination with established BPH therapies.
The rationale for combination therapy in BPH is to target different aspects of its pathophysiology.[1][2] Alpha-1 adrenergic receptor antagonists, such as doxazosin and tamsulosin, provide rapid symptomatic relief by relaxing the smooth muscle of the prostate and bladder neck.[3][4] In contrast, 5-alpha-reductase inhibitors (5-ARIs), like finasteride and dutasteride, address the underlying disease progression by reducing prostate volume.[3] The combination of these two classes of drugs has been shown to be more effective than either agent alone in reducing the risk of BPH progression and the need for surgery.
These notes will outline protocols to assess the synergistic effects of this compound when combined with standard-of-care agents for BPH.
Mechanism of Action in BPH Combination Therapy
The synergistic effect of combining an alpha-blocker and a 5-ARI stems from their complementary mechanisms of action. Alpha-blockers target the dynamic component of bladder outlet obstruction by relaxing smooth muscle, while 5-ARIs address the static component by shrinking the enlarged prostate.
Figure 1: Signaling pathways targeted by alpha-blockers and 5-ARIs in BPH.
Quantitative Data from Key Clinical Trials
The following tables summarize the outcomes of seminal clinical trials that established the superiority of combination therapy for BPH.
Table 1: Medical Therapy of Prostatic Symptoms (MTOPS) Trial Results
| Treatment Group | Risk Reduction in Overall Clinical Progression |
| Doxazosin (alpha-blocker) | 39% (vs. Placebo) |
| Finasteride (5-ARI) | 34% (vs. Placebo) |
| Combination (Doxazosin + Finasteride) | 66% (vs. Placebo) |
Table 2: Combination of Avodart and Tamsulosin (CombAT) Study Results
| Treatment Group | Improvement in International Prostate Symptom Score (IPSS) at 48 Months |
| Tamsulosin (alpha-blocker) | -4.5 points |
| Dutasteride (5-ARI) | -5.3 points |
| Combination (Dutasteride + Tamsulosin) | -6.2 points |
Experimental Protocols for Synergy Studies
The following are detailed protocols for preclinical and clinical studies to evaluate the synergistic potential of this compound.
Protocol 1: In Vitro Assessment of Prostate Smooth Muscle Relaxation
Objective: To determine if this compound enhances the smooth muscle relaxant effects of an alpha-blocker.
Methodology:
-
Tissue Preparation: Obtain fresh human prostate tissue from surgical specimens. Dissect the tissue into strips of 3-5 mm in length.
-
Organ Bath Setup: Mount the prostate strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction Induction: Induce contraction of the prostate strips with an alpha-1 adrenergic agonist (e.g., phenylephrine).
-
Treatment Application:
-
Add increasing concentrations of the alpha-blocker alone to establish a dose-response curve for relaxation.
-
In separate experiments, pre-incubate tissue strips with this compound for a defined period before adding the alpha-blocker.
-
Administer this compound alone to assess its direct effect on smooth muscle tone.
-
-
Data Analysis: Measure the isometric tension of the prostate strips. Calculate the EC50 (half-maximal effective concentration) for the alpha-blocker in the presence and absence of this compound. A leftward shift in the dose-response curve for the alpha-blocker in the presence of this compound would suggest a synergistic or additive effect.
Protocol 2: In Vivo Assessment in a BPH Animal Model
Objective: To evaluate the combined effect of this compound and a 5-ARI on prostate size and urinary function in a testosterone-induced BPH rodent model.
Methodology:
-
Animal Model Induction: Induce BPH in adult male rats or mice by subcutaneous implantation of testosterone pellets.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
5-ARI (e.g., finasteride) alone
-
This compound + 5-ARI combination
-
-
Drug Administration: Administer the compounds orally or via injection for a predetermined period (e.g., 4-8 weeks).
-
Outcome Measures:
-
Prostate Weight: At the end of the study, euthanize the animals and weigh the prostates.
-
Histological Analysis: Examine prostate tissue sections for changes in epithelial and stromal proliferation.
-
Urodynamic Studies: In a subset of animals, perform cystometry to assess bladder function, including voiding pressure and frequency.
-
-
Data Analysis: Compare the mean prostate weight and urodynamic parameters between the treatment groups. A significantly greater reduction in prostate weight and improvement in urinary function in the combination group compared to the monotherapy groups would indicate synergy.
Figure 2: Experimental workflow for an in vivo BPH synergy study.
Protocol 3: Clinical Trial Design for this compound Combination Therapy
Objective: To assess the safety and efficacy of this compound in combination with an alpha-blocker or a 5-ARI in men with moderate to severe LUTS due to BPH.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Men aged 50 years and older with a diagnosis of BPH, an International Prostate Symptom Score (IPSS) > 12, and a prostate volume > 30 mL.
-
Treatment Arms:
-
Placebo
-
This compound monotherapy
-
Standard of care (alpha-blocker or 5-ARI) monotherapy
-
This compound + standard of care combination therapy
-
-
Primary Endpoints:
-
Change from baseline in IPSS at 12 months.
-
Incidence of acute urinary retention or BPH-related surgery.
-
-
Secondary Endpoints:
-
Change in maximum urinary flow rate (Qmax).
-
Change in prostate volume.
-
Patient-reported quality of life measures.
-
-
Study Duration: A minimum of 12 months to assess long-term efficacy and safety.
Figure 3: Logical relationship of this compound combination therapy leading to improved outcomes.
References
- 1. Combination Medical Therapy for Lower Urinary Tract Symptoms and Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination pharmacological therapies for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy for the pharmacological management of benign prostatic hyperplasia: rationale and treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
Troubleshooting & Optimization
Troubleshooting BPH-1358 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BPH-1358 in experimental settings. The following information is designed to address common issues and provide guidance on best practices to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational selective inhibitor of phosphodiesterase 5 (PDE5). By inhibiting PDE5, this compound is hypothesized to increase intracellular levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle in the prostate and bladder neck. This relaxation is expected to alleviate the lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1]
Q2: What are the common sources of variability in cell-based assays involving this compound?
A2: Variability in cell-based assays can arise from several factors, including but not limited to:
-
Cell Health and Passage Number: The health, passage number, and confluency of cell lines can significantly impact their response to treatment.[2][3] It is crucial to use cells within a consistent and low passage number range.[3]
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in CO2 levels can affect experimental outcomes.[4]
-
Reagent Preparation: Improperly prepared or stored reagents, including this compound, can lead to inconsistent results.
-
Plate Effects: "Edge effects" in microtiter plates, caused by evaporation, can lead to significant data variability.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and is a common source of assay variability.
Q3: How can I minimize the "edge effect" in my 96-well plate assays?
A3: The "edge effect" is a common issue where wells on the perimeter of a microplate behave differently than the interior wells, often due to increased evaporation. To mitigate this, it is recommended to:
-
Not use the outer wells for experimental data points. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
Ensure proper and uniform sealing of the plate.
-
Use a humidified incubator.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette with care, ensuring equal volumes are dispensed into each well. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| "Edge Effect" | As mentioned in the FAQ, avoid using the outer wells of the plate for critical data and fill them with sterile media or PBS. |
| Cell Clumping | Ensure single-cell suspension by proper trypsinization and gentle trituration. Cell strainers can be used if necessary. |
Issue 2: Poor or No Response to this compound Treatment
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify calculations for serial dilutions. Prepare fresh stock solutions of this compound. |
| Degraded this compound | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | Confirm that the chosen cell line expresses the target (PDE5). Consider using a different, more sensitive cell line. |
| Assay Incubation Time | Optimize the incubation time for this compound treatment. A time-course experiment may be necessary. |
| Presence of Interfering Substances | Components in the cell culture media, such as phenol red, can interfere with certain assay readouts (e.g., fluorescence). Consider using phenol red-free media. |
Issue 3: Inconsistent Results Across Different Experiments
| Potential Cause | Recommended Solution |
| High Cell Passage Number | Maintain a consistent and low passage number for all experiments. High passage numbers can lead to altered cell morphology, growth rates, and responses to stimuli. |
| Variation in Serum Lots | Fetal Bovine Serum (FBS) can vary between lots. Test new lots of FBS for their effect on cell growth and response before use in critical experiments. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. Discard any contaminated cultures. |
| Instrument Variability | Ensure that plate readers and other equipment are properly calibrated and maintained. |
Experimental Protocols
Protocol 1: In Vitro cGMP Assay in Prostate Smooth Muscle Cells
Objective: To quantify the effect of this compound on intracellular cGMP levels in primary human prostate smooth muscle cells (hPSMCs).
Methodology:
-
Cell Culture: Culture hPSMCs in Smooth Muscle Cell Growth Medium-2. Use cells between passages 3 and 6.
-
Cell Seeding: Seed 5 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Wash cells with PBS and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX, to prevent cGMP degradation by other PDEs) for 30 minutes.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Stimulation: Stimulate cGMP production by adding a nitric oxide donor (e.g., sodium nitroprusside) and incubate for 15 minutes.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cGMP enzyme immunoassay (EIA) kit.
-
Quantification: Determine the intracellular cGMP concentration using the cGMP EIA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing this compound efficacy in vitro.
Troubleshooting Logic for High Variability
Caption: Troubleshooting high replicate variability.
References
- 1. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. youtube.com [youtube.com]
- 4. selectscience.net [selectscience.net]
Technical Support Center: Optimizing BPH-1358 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of BPH-1358, a novel compound under investigation for the treatment of Benign Prostatic Hyperplasia (BPH).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the dose-response relationship. A typical starting range for in vitro studies is from low nanomolar (nM) to high micromolar (µM) concentrations. A common approach is to perform a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). The optimal concentration will be cell-line specific and assay-dependent.
Q2: Which cell lines are appropriate for in vitro studies of this compound?
A2: The choice of cell line is critical for obtaining relevant data. For BPH studies, the following cell lines are commonly used:
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BPH-1: A human prostatic epithelial cell line immortalized from BPH tissue. It is a widely used model for studying the pathophysiology of BPH.
-
WPMY-1: A human prostatic stromal cell line. Since BPH involves the proliferation of both epithelial and stromal cells, co-culture models or separate analysis of stromal cells are important.
-
Primary prostatic epithelial and stromal cells: These cells are isolated directly from patient tissue and provide a more physiologically relevant model, though they have a limited lifespan in culture.
Q3: What are the key signaling pathways to investigate when assessing the efficacy of this compound?
A3: BPH is a complex disease involving multiple signaling pathways. Key pathways to investigate for an anti-BPH compound include:
-
Androgen Receptor (AR) Signaling: Dihydrotestosterone (DHT) binding to the AR is a primary driver of prostate growth.[1][2][3] Investigating the effect of this compound on AR expression and activity is crucial.
-
Growth Factor Signaling Pathways (e.g., FGF, EGF, IGF): These pathways are involved in prostatic cell proliferation and are often dysregulated in BPH.[3]
-
Inflammatory Pathways (e.g., NF-κB): Chronic inflammation is increasingly recognized as a key contributor to BPH pathogenesis.[4]
-
Apoptosis and Cell Cycle Pathways: Compounds that induce apoptosis or cause cell cycle arrest in prostatic cells could be effective in reducing prostate size.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, improper mixing of this compound solution. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough mixing of the compound at each dilution step. |
| No observable effect of this compound at any concentration | This compound may not be active in the chosen cell line or assay. The concentration range tested might be too low. The compound may be unstable in the culture medium. | Test a higher concentration range. Verify the identity and purity of the this compound stock. Consider using a different, more sensitive assay or a different cell line. Assess the stability of this compound in media over the experiment's duration. |
| High levels of cell death even at the lowest concentrations | The compound may be cytotoxic at the tested concentrations. The solvent used to dissolve this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to distinguish between cytostatic and cytotoxic effects. Test a lower concentration range. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). |
| Inconsistent results across different experiments | Variation in cell passage number, differences in reagent lots, subtle changes in experimental conditions (e.g., incubation time). | Use cells within a consistent and low passage number range. Record lot numbers of all reagents. Maintain strict consistency in all experimental parameters. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of BPH-1 cells.
Materials:
-
BPH-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed BPH-1 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common starting range is 0.01, 0.1, 1, 10, 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Androgen Receptor (AR) Expression
This protocol describes how to assess the effect of this compound on the protein expression levels of the Androgen Receptor in BPH-1 cells.
Materials:
-
BPH-1 cells
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR (and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed BPH-1 cells in 6-well plates. Once they reach 70-80% confluency, treat them with different concentrations of this compound (based on IC50 data) for a specific time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against AR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR expression to the loading control. Compare the expression levels in this compound-treated samples to the vehicle control.
Signaling Pathways and Workflows
References
- 1. Discovering pathways in benign prostate hyperplasia: A functional genomics pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pathogenesis of benign prostatic hyperplasia and the roles of Prdx3, oxidative stress, pyroptosis and autophagy:a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Overcoming BPH-1358 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with BPH-1358 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
A1: this compound is a lipophilic and hydrophobic compound.[1] Its chemical nature leads to poor solubility in aqueous solutions. To achieve a homogenous solution for your experiments, it is often necessary to first dissolve the compound in an organic solvent and then dilute it into your aqueous buffer.
Q2: What solvents are recommended for preparing a stock solution of this compound?
A2: For initial solubilization, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol are commonly used for hydrophobic compounds. DMSO is a particularly effective and widely used solvent for creating high-concentration stock solutions of compounds like this compound.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What can I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot this problem:
-
Optimize the final concentration of organic solvent: Try to keep the final concentration of the organic solvent (e.g., DMSO) in your working solution as low as possible, ideally below 1%, as higher concentrations can be toxic to cells. You may need to test a range of final solvent concentrations to find the optimal balance between compound solubility and experimental compatibility.
-
Use a co-solvent: In addition to the initial organic solvent, you can try using a co-solvent in your aqueous buffer to enhance the solubility of this compound.[2][3]
-
Incorporate surfactants: Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[4]
-
Consider pH adjustment: The solubility of some compounds can be influenced by the pH of the solution.[2] Depending on the chemical properties of this compound, adjusting the pH of your aqueous buffer might improve its solubility.
-
Utilize cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with hydrophobic compounds, thereby increasing their aqueous solubility.
Q4: What is the expected solubility of this compound in different solvents?
A4: While specific public data on the solubility of this compound is limited, the following table provides a general overview of expected solubility for a typical hydrophobic small molecule in common laboratory solvents. This can serve as a starting point for your own experiments.
| Solvent System | Expected Solubility (at 25°C) | Notes |
| Water | < 0.1 mg/mL | Very poorly soluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | Similar to water, low solubility is expected. |
| DMSO | > 50 mg/mL | High solubility is expected. |
| Ethanol | > 20 mg/mL | Good solubility is expected. |
| Methanol | > 20 mg/mL | Good solubility is expected. |
| PBS with 5% DMSO | 0.5 - 2 mg/mL | Solubility is improved with a co-solvent. |
| PBS with 1% Tween® 80 | 0.2 - 1 mg/mL | A surfactant can enhance solubility. |
Note: This data is illustrative for a generic hydrophobic compound and should be confirmed experimentally for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous experimental media.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Calibrated pipette
Procedure:
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.
Materials:
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This compound stock solution (in DMSO)
-
Pre-warmed (37°C) aqueous experimental buffer (e.g., cell culture medium, PBS)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
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Pre-warm the aqueous experimental buffer to 37°C. This can help to increase the solubility of the compound.
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Add the required volume of the pre-warmed aqueous buffer to a sterile conical tube.
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While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
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Continue to vortex the solution for another 30-60 seconds to ensure it is well-mixed.
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Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider optimizing the protocol by reducing the final concentration of this compound or increasing the final concentration of the co-solvent (if experimentally permissible).
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Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Experimental workflow for preparing an aqueous solution of this compound.
References
BPH-1358 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BPH-1358. Below you will find details on stability and storage, troubleshooting guides for common experimental issues, frequently asked questions, and a detailed experimental protocol.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experiments. The following tables summarize the recommended storage conditions for this compound mesylate and this compound free base.
This compound Mesylate Storage Recommendations [1]
| Form | Storage Temperature | Duration | Solvent |
| Powder | -20°C | 2 years | - |
| Solution | 4°C | 2 weeks | DMSO |
| Solution | -80°C | 6 months | DMSO |
This compound Free Base Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder (in vial) | As stated on the vial | Up to 24 months | Keep vial tightly sealed.[2] |
| Stock Solution | -20°C | Up to 1 month | Store as aliquots in tightly sealed vials.[2] |
General Handling Guidance:
-
Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least 1 hour.[2]
-
Whenever possible, prepare and use solutions on the same day.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | Improper storage of this compound. | Review the storage conditions for both powder and solutions to ensure they align with the recommendations. Prepare fresh stock solutions if necessary. |
| Inaccurate concentration of this compound solution. | Verify the calculations for preparing the stock and working solutions. Use a calibrated pipette for accurate measurements. | |
| Cell passage number is too high. | Use cells within a consistent and lower passage number range for your experiments to ensure reproducibility. | |
| Precipitation of this compound in cell culture medium | Low solubility in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a level that does not affect cell viability and keeps this compound in solution. A final DMSO concentration of <0.5% is generally recommended. |
| High concentration of this compound. | Test a range of concentrations to determine the optimal working concentration that does not lead to precipitation. | |
| High background signal in cell-based assays | Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. Practice good aseptic technique. |
| Issues with assay reagents. | Ensure all assay reagents are within their expiration dates and have been stored correctly. | |
| Cell viability is unexpectedly low in control (vehicle-treated) wells | Solvent toxicity. | Determine the maximum concentration of the solvent (e.g., DMSO) that your cell line can tolerate without a significant decrease in viability. Use this concentration for your vehicle control. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS). By inhibiting these enzymes, this compound disrupts the mevalonate pathway, which is essential for the synthesis of isoprenoids. This leads to a reduction in the prenylation of small GTP-binding proteins, which are critical for various cellular processes, including cell signaling, proliferation, and survival.
Q2: What is the difference between this compound mesylate and this compound free base?
A2: this compound mesylate is a salt form of the compound, which may offer different solubility and handling characteristics compared to the this compound free base. The choice between the two forms may depend on the specific requirements of the experimental setup, such as the desired formulation and delivery method.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a suitable solvent, such as DMSO. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I use this compound in animal studies?
A4: While the primary focus of this guide is on in vitro use, this compound has been shown to be active in vivo in preclinical models. For any in vivo experiments, it is crucial to consult relevant literature for appropriate dosage, administration routes, and potential toxicity.
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT or MTS)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
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This compound (mesylate or free base)
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DMSO (or other suitable solvent)
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Cancer cell line of interest
-
Complete cell culture medium
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96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
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Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of FPPS and UPPS Inhibition by this compound
Caption: Inhibition of FPPS and UPPS by this compound blocks the mevalonate pathway.
Experimental Workflow for Cell Viability Assay
Caption: A stepwise workflow for determining the IC50 of this compound in a cell-based assay.
References
Identifying and mitigating off-target effects of BPH-1358
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of BPH-1358.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-targets?
This compound is a dual inhibitor of Farnesyl diphosphate synthase (FPPS) and Undecaprenyl diphosphate synthase (UPPS).[1] It has been investigated for its anti-bacterial activity, particularly against Staphylococcus aureus.[1] FPPS is a key enzyme in the mevalonate pathway in a wide range of organisms, including humans, while UPPS is involved in bacterial cell wall biosynthesis and is not present in humans.[1][2]
Q2: Does "BPH" in this compound refer to Benign Prostatic Hyperplasia?
This appears to be a misnomer. The known mechanism of action of this compound as a dual FPPS/UPPS inhibitor is not directly related to the pathways typically targeted in the treatment of Benign Prostatic Hyperplasia (BPH). Standard BPH therapies often involve alpha-blockers or 5-alpha-reductase inhibitors. Researchers should not assume a therapeutic application in BPH based on the compound's name.
Q3: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, potential off-target effects can be hypothesized based on its known targets and chemical properties:
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Disruption of the Mevalonate Pathway: As an FPPS inhibitor, this compound can affect downstream processes such as protein prenylation (e.g., of Ras and Rho GTPases), which is crucial for various cellular signaling pathways.[3] Inhibition of FPPS can lead to the accumulation of upstream intermediates, which may have their own biological activities.
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Effects on Membrane Potential: Some inhibitors of UPPS have been noted to have off-target effects on the cell membrane potential, often due to their physicochemical properties.
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Tissue-Specific Accumulation: this compound is described as lipophilic. Similar to other lipophilic small molecules, it may accumulate in specific tissues, potentially leading to localized off-target effects.
Q4: Are there any known adverse effects of this compound in vivo?
In a mouse model of S. aureus infection, this compound reportedly showed no apparent adverse reactions. However, this does not preclude the possibility of off-target effects in other experimental models, at different concentrations, or with prolonged exposure.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected cellular phenotype observed (e.g., cytotoxicity, changes in cell morphology, altered signaling pathways).
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Possible Cause: Off-target inhibition of other cellular kinases or enzymes, or disruption of the mevalonate pathway.
-
Troubleshooting Steps:
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Dose-Response Analysis: Perform a dose-response experiment to determine if the observed phenotype occurs at concentrations significantly different from the IC50 for on-target (FPPS/UPPS) inhibition.
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Rescue Experiments:
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Supplement cells with downstream products of the mevalonate pathway (e.g., geranylgeranyl pyrophosphate) to see if the phenotype can be rescued.
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Overexpress the on-target enzyme (FPPS in mammalian cells) to see if this mitigates the observed effect.
-
-
Use of a Structurally Different Inhibitor: Compare the cellular phenotype induced by this compound with that of a structurally unrelated FPPS inhibitor (e.g., a bisphosphonate). If the phenotype is not recapitulated, it may be an off-target effect specific to the chemical scaffold of this compound.
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Off-Target Profiling: If the phenotype is persistent and concerning, consider commercial off-target screening services (e.g., kinase profiling panels).
-
Issue 2: Inconsistent results between different cell lines.
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Possible Cause: Varying expression levels of the on-target (FPPS) or potential off-target proteins in different cell lines.
-
Troubleshooting Steps:
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Target Expression Analysis: Quantify the protein levels of FPPS in the cell lines being used via Western blot or proteomics.
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Metabolic State of Cells: The activity of the mevalonate pathway can vary between cell lines. Consider the metabolic state of your cells as a potential variable.
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Issue 3: Discrepancy between in vitro enzymatic activity and cellular potency.
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Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. Off-target effects at the cellular level can also contribute.
-
Troubleshooting Steps:
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Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells.
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Permeability Assays: Use in vitro models like PAMPA to assess cell permeability.
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Metabolic Stability Assays: Evaluate the stability of this compound in the presence of liver microsomes or in cell culture medium.
-
Quantitative Data Summary
| Compound | Target | IC50 | Reference |
| This compound | Human FPPS | 2 nM | |
| This compound | E. coli UPPS | 110 nM | |
| This compound | S. aureus UPPS | 110 nM |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its intended target (FPPS) in a cellular context.
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one group of cells with this compound at the desired concentration and a control group with vehicle (e.g., DMSO). Incubate for the desired time.
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Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer with protease inhibitors.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
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Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble FPPS by Western blotting.
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Expected Outcome: In the this compound-treated samples, FPPS should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization upon ligand binding.
Protocol 2: Western Blot for Mevalonate Pathway Disruption
This protocol assesses the impact of this compound on protein prenylation, a downstream effect of FPPS inhibition.
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Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for 24-48 hours. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Probe the membrane with primary antibodies against unprenylated forms of small GTPases (e.g., unprenylated Rap1A) or antibodies that recognize total levels of these proteins. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Detection and Analysis: Use a suitable secondary antibody and chemiluminescent substrate for detection. Quantify the band intensities.
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Expected Outcome: An increase in the unprenylated form of the GTPase in this compound-treated cells would indicate effective inhibition of the mevalonate pathway.
Visualizations
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Caption: The mevalonate pathway and the point of inhibition by this compound.
References
BPH-1358 Technical Support Center: Improving In Vivo Bioavailability
Welcome to the technical support center for BPH-1358, a novel phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of benign prostatic hyperplasia (BPH). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo bioavailability of this compound.
Compound Profile: this compound
This compound is a potent and selective inhibitor of the PDE5 enzyme. By preventing the degradation of cyclic guanosine monophosphate (cGMP), it enhances the nitric oxide/cGMP signaling pathway, leading to smooth muscle relaxation in the prostate and bladder.[1] While demonstrating high efficacy in in vitro models, this compound exhibits poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound. This characteristic often leads to low and variable oral bioavailability, posing a significant hurdle for in vivo research.[2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during your in vivo experiments.
Issue 1: Low Plasma Concentrations and Lack of Efficacy After Oral Administration
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Potential Cause: Poor dissolution of this compound in the gastrointestinal (GI) tract is a likely cause of low plasma concentrations.[4] Due to its hydrophobic nature, the compound may not dissolve efficiently, limiting its absorption into the bloodstream.
-
Troubleshooting Steps:
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Particle Size Reduction: Decreasing the particle size of a solid drug can increase its surface area, which in turn can enhance the dissolution rate.[5] Consider micronization or nanomilling of the this compound powder.
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Formulation Optimization: A simple aqueous suspension may be inadequate. Experiment with different formulation strategies designed to improve solubility. Refer to the FAQ section and Experimental Protocols for detailed guidance on preparing alternative formulations.
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Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intravenous (IV) or subcutaneous (SC) administration to bypass GI absorption barriers and establish a baseline for maximum systemic exposure.
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Issue 2: High Variability in Plasma Concentrations Between Animals
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Potential Cause: High inter-animal variability is a common issue with poorly soluble compounds. This can be attributed to physiological differences between animals, such as variations in GI motility and the presence or absence of food, which can significantly impact drug dissolution and absorption.
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Troubleshooting Steps:
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Standardize Experimental Conditions:
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Fasting: Fast animals overnight (12-16 hours) before dosing to ensure a consistent gastric environment.
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Diet: Use a standardized diet for all animals in the study.
-
-
Improve Formulation Homogeneity: Ensure your formulation is uniformly mixed before each administration. For suspensions, vortex or sonicate the mixture immediately before drawing it into the dosing syringe.
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Increase Sample Size: A larger group of animals can help to statistically mitigate the effects of high variability.
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Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound?
A1: this compound is a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is highly expressed in the lower urinary tract, including the prostate and bladder. By inhibiting PDE5, this compound prevents the breakdown of cGMP, enhancing the nitric oxide/cGMP signaling pathway. This leads to the relaxation of smooth muscle in the prostate and bladder, which is believed to alleviate the symptoms of BPH.
This compound Mechanism of Action
Caption: Signaling pathway of this compound in smooth muscle cells.
Q2: What are the most effective formulation strategies for a BCS Class II compound like this compound?
A2: For BCS Class II compounds, the primary goal is to enhance the dissolution rate. Several strategies can be employed:
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Co-solvent Systems: These involve using a water-miscible organic solvent to increase the solubility of the drug.
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Lipid-Based Formulations: These formulations can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways. Self-emulsifying drug delivery systems (SEDDS) are a common and effective choice.
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Surfactant Dispersions: Surfactants can help to solubilize poorly water-soluble compounds by forming micelles.
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Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming an inclusion complex that is more water-soluble.
Formulation Selection Workflow
Caption: Workflow for selecting a suitable formulation strategy.
Q3: Which excipients are commonly used and generally considered safe for preclinical oral studies in rodents?
A3: The selection of excipients is crucial and should be guided by their ability to solubilize the compound and their safety profile. Commonly used excipients for preclinical oral formulations include:
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Suspending Agents: Methyl cellulose (MC) or carboxymethyl cellulose (CMC) are often used for simple suspensions.
-
Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO).
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Surfactants: Polysorbate 80 (Tween 80) and Cremophor EL.
-
Oils (for lipid formulations): Corn oil, sesame oil, or medium-chain triglycerides.
It is important to note that while generally well-tolerated, some excipients can have physiological effects that might confound study results.
| Excipient | Common Use | Typical Concentration (Oral) | Potential Considerations |
| Methyl Cellulose | Suspending agent | 0.5% - 1% w/v | Generally inert and well-tolerated. |
| PEG 400 | Co-solvent | Up to 30% w/v | Can affect GI motility at higher concentrations. |
| Polysorbate 80 (Tween 80) | Surfactant / Solubilizer | 1% - 5% v/v | Can enhance permeability; generally safe at low doses. |
| Corn Oil | Lipid vehicle | N/A | Can be subject to variability due to food effects. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (10% DMSO, 40% PEG 400, 50% Saline)
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Weigh the required amount of this compound.
-
Add DMSO to the this compound powder and vortex until the compound is fully dissolved.
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Add PEG 400 to the solution and mix thoroughly.
-
Add saline incrementally while vortexing to avoid precipitation.
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Visually inspect the final solution to ensure it is clear and free of particulates.
Protocol 2: Basic Pharmacokinetic (PK) Study in Rats
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Animal Preparation: Use male Sprague-Dawley rats (250-300g). Fast the animals overnight (12-16 hours) with free access to water.
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Formulation Preparation: Prepare the chosen this compound formulation on the day of dosing.
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Dosing: Administer the formulation via oral gavage at the desired dose (e.g., 10 mg/kg). Record the exact time of administration.
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Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Plasma Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Table of Hypothetical PK Parameters for Different this compound Formulations
| Formulation (10 mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 50 ± 15 | 2.0 | 250 ± 90 | < 5% |
| Co-solvent (10% DMSO/40% PEG 400) | 250 ± 60 | 1.0 | 1500 ± 450 | ~25% |
| SEDDS | 450 ± 110 | 0.5 | 2800 ± 600 | ~45% |
| Data are presented as mean ± standard deviation for illustrative purposes. |
References
- 1. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of preclinical dog studies and absorption modeling to facilitate late stage formulation bridging for a BCS II drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
BPH-1358 assay interference and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the BPH-1358 assay.
Troubleshooting Guide
This guide addresses specific problems you might encounter with the this compound assay, offering potential causes and solutions.
1. Issue: High Background Fluorescence
High background fluorescence can mask the specific signal from your sample, leading to a low signal-to-noise ratio and inaccurate results.
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Potential Causes:
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Autofluorescence from test compounds.
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Interference from components in the assay buffer or cell culture medium.
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Non-specific binding of assay reagents.
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Stressed or unhealthy cells.
-
-
Troubleshooting Steps:
-
Compound Autofluorescence Check: Test your compounds for intrinsic fluorescence at the same excitation and emission wavelengths used for the this compound assay.
-
Buffer and Media Blank: Run a control well with only the assay buffer or cell culture medium to check for background fluorescence.
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Optimize Washing Steps: Increase the number or stringency of wash steps to remove unbound reagents.
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Cell Health Assessment: Monitor cell morphology and viability to ensure cells are healthy.
-
2. Issue: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish between the signal and the background, leading to unreliable data.
-
Potential Causes:
-
Suboptimal reagent concentrations.
-
Insufficient incubation time.
-
Low cell number or poor cell health.
-
Incorrect instrument settings.
-
-
Troubleshooting Steps:
-
Reagent Titration: Perform a titration of the key assay reagents to determine the optimal concentrations.
-
Optimize Incubation Time: Test different incubation times to ensure the reaction has reached completion.
-
Cell Seeding Density: Optimize the number of cells seeded per well.
-
Instrument Settings: Ensure the gain and other instrument settings are optimized for the this compound assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a cell-based fluorescence assay designed to measure the activity of the hypothetical "Path-7" signaling pathway. Activation of this pathway leads to the expression of a fluorescent reporter protein, and the assay quantifies the fluorescence intensity as a measure of pathway activation.
Q2: How can I prevent interference from my test compounds?
Compound interference is a common issue. Here are some strategies to prevent it:
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Spectral Analysis: Characterize the spectral properties of your compounds to identify and avoid autofluorescence.
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Counter-Screen: Use a counter-screen with a different reporter to distinguish between true hits and interfering compounds.
-
Time-Resolved Fluorescence: If available, using a time-resolved fluorescence readout can help reduce interference from short-lived fluorescent compounds.
Q3: What are the optimal cell culture conditions for the this compound assay?
For optimal performance, it is crucial to maintain consistent cell culture conditions. Adhere to the recommended cell line, passage number, and media composition. Ensure cells are in the logarithmic growth phase and are plated at a consistent density.
Quantitative Data Summary
Table 1: Example of Compound Autofluorescence Interference
| Compound | Concentration (µM) | Fluorescence at this compound Wavelengths (RFU) |
| This compound | 10 | 50,000 |
| Compound X | 10 | 25,000 |
| Compound Y | 10 | 1,500 |
| Vehicle | - | 1,000 |
RFU: Relative Fluorescence Units
Experimental Protocols
Protocol 1: Compound Autofluorescence Assay
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Prepare a dilution series of your test compounds in the assay buffer.
-
Add the compound dilutions to empty wells of a microplate.
-
Read the fluorescence at the excitation and emission wavelengths used for the this compound assay.
-
Subtract the background fluorescence from the buffer-only wells.
Visualizations
Caption: Hypothetical "Path-7" signaling pathway measured by the this compound assay.
Caption: Workflow for troubleshooting common this compound assay issues.
Caption: Logical relationships between causes, effects, and solutions in this compound assay troubleshooting.
Modifying BPH-1358 treatment protocols for resistant cell lines
A Note on BPH-1358: Current research primarily highlights this compound as a potent dual inhibitor of Farnesyl diphosphate synthase (FPPS) and Undecaprenyl diphosphate synthase (UPPS), with significant promise as an anti-bacterial agent, particularly for overcoming antibiotic resistance[1][2]. It demonstrates potent activity against human FPPS, suggesting a rationale for exploring its efficacy in other therapeutic areas, including oncology, as FPPS is a key enzyme in the mevalonate pathway, which is often upregulated in cancer.
This technical support center is designed for researchers investigating the potential anti-cancer applications of this compound. The following troubleshooting guides and FAQs address hypothetical scenarios where resistance to this compound may be encountered in cancer cell lines.
Troubleshooting Guide: this compound Resistant Cell Lines
This guide provides solutions to common issues observed during the treatment of cancer cell lines with this compound, particularly when encountering decreased sensitivity or resistance.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why are my cells becoming less sensitive to this compound treatment over time? | 1. Upregulation of drug efflux pumps (e.g., MDR1).[3] 2. Alterations in the drug target (mutations in FPPS). 3. Activation of alternative survival signaling pathways (e.g., MAPK, PI3K/AKT). | 1. Co-administer this compound with an efflux pump inhibitor (e.g., Verapamil, PSC833). 2. Sequence the FPPS gene in resistant cells to identify potential mutations. 3. Profile the activity of key signaling pathways (Western blot for p-ERK, p-AKT). Consider combination therapy with inhibitors of the activated pathway. |
| How can I confirm that my cell line has developed resistance to this compound? | Development of a sub-population of cells with reduced sensitivity to the drug. | 1. Perform a dose-response curve and calculate the IC50 value. Compare the IC50 of the suspected resistant line to the parental (sensitive) line. A significant increase in IC50 indicates resistance. 2. Conduct a long-term cell viability assay (e.g., colony formation assay) at a fixed concentration of this compound. |
| My this compound-resistant cells show increased expression of survival proteins. What should I do? | Activation of pro-survival signaling pathways that compensate for the inhibitory effect of this compound. | 1. Identify the upregulated survival proteins (e.g., Bcl-2, Mcl-1) via Western blot. 2. Consider combination therapy with a relevant inhibitor (e.g., a Bcl-2 inhibitor like Venetoclax). |
| What are some potential combination therapies to overcome this compound resistance? | Cancer cells can develop resistance through various mechanisms, necessitating multi-pronged therapeutic strategies. | 1. Targeting Parallel Pathways: Combine this compound with inhibitors of key survival pathways like PI3K/AKT or MAPK. 2. Inducing Apoptosis: Use this compound in combination with pro-apoptotic agents (e.g., BH3 mimetics). 3. Standard Chemotherapeutics: Combine with conventional chemotherapy agents to which the cells are known to be sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed anti-cancer mechanism of action of this compound?
A1: this compound inhibits Farnesyl diphosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of cholesterol and isoprenoids. In cancer cells, isoprenoids are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are crucial for cell signaling, proliferation, and survival. By inhibiting FPPS, this compound is hypothesized to disrupt these vital cellular processes, leading to cell cycle arrest and apoptosis.
Q2: How can I generate a this compound resistant cell line for my studies?
A2: A common method for generating a drug-resistant cancer cell line involves continuous exposure to a drug over an extended period. Start by treating the parental cell line with a low dose of this compound (e.g., the IC20 concentration). Gradually increase the concentration as the cells adapt and become more resistant. This process can take several months. Periodically verify the resistance by determining the IC50.
Q3: What are the first steps I should take when I suspect this compound resistance?
A3: The first step is to confirm the resistance by performing a cell viability assay to compare the IC50 of the suspected resistant cells to the original parental cell line. If resistance is confirmed, the next step is to investigate the potential mechanisms. This typically involves molecular analyses such as Western blotting to check for changes in protein expression related to drug efflux pumps and key signaling pathways.
Q4: Can resistance to this compound be reversible?
A4: In some cases, drug resistance can be reversible. If the resistance is due to epigenetic changes or the transient upregulation of certain proteins, growing the cells in a drug-free medium for an extended period might restore sensitivity. However, if the resistance is due to genetic mutations in the drug target, it is likely to be permanent.
Quantitative Data Summary
The following table presents hypothetical IC50 data for a sensitive parental cell line and a derived this compound resistant cell line, illustrating the quantitative shift in drug sensitivity.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound | 0.5 | 1 |
| Resistant Cell Line | This compound | 12.5 | 25 |
| Resistant Cell Line | This compound + Efflux Pump Inhibitor | 2.1 | 4.2 |
| Resistant Cell Line | This compound + MAPK Pathway Inhibitor | 1.8 | 3.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Parental and resistant cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for Signaling Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-MDR1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
siRNA-mediated Gene Knockdown
This protocol is for transiently silencing a gene to investigate its role in this compound resistance.
Materials:
-
siRNA targeting the gene of interest (and a non-targeting control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Cells to be transfected
Procedure:
-
Seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
In one tube, dilute the siRNA in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 24-48 hours.
-
Confirm knockdown efficiency by Western blot or qRT-PCR.
-
Treat the transfected cells with this compound and assess cell viability.
Visualizations
Caption: Hypothetical mechanism of action of this compound in cancer cells.
Caption: Workflow for developing and characterizing this compound resistant cell lines.
Caption: Logical flowchart for troubleshooting this compound resistance.
References
Technical Support Center: Enhancing the Synergistic Effect of Compound X
Disclaimer: The following information is a template designed to guide researchers in creating a technical support center for their compound of interest. "Compound X" is a placeholder and should be replaced with the specific compound being investigated. The data, protocols, and pathways are illustrative examples.
Troubleshooting Guides
This section addresses common issues researchers may encounter during experiments aimed at evaluating the synergistic effects of Compound X.
| Question | Possible Cause | Troubleshooting Steps |
| Why am I not observing a synergistic effect between Compound X and my partner compound? | 1. Suboptimal concentration ranges for one or both compounds. 2. The chosen cell line may not be sensitive to the combination. 3. The experimental endpoint is not appropriate to detect synergy. 4. Incorrect timing of compound addition. | 1. Perform dose-response experiments for each compound individually to determine their respective IC50 values. Use a range of concentrations around the IC50 for combination studies. 2. Test the combination in a panel of cell lines with different genetic backgrounds. 3. Evaluate different endpoints such as apoptosis (Annexin V staining), cell cycle arrest (flow cytometry), or inhibition of a specific signaling pathway (Western blotting). 4. Conduct a time-course experiment to determine the optimal sequence and duration of compound exposure. |
| I am observing significant toxicity in my control cells treated with the vehicle for Compound X. | 1. The vehicle (e.g., DMSO) concentration is too high. 2. The vehicle itself is toxic to the specific cell line. 3. Contamination of the vehicle stock. | 1. Ensure the final vehicle concentration is below 0.1% (v/v) or a level previously determined to be non-toxic for your cell line. 2. Test alternative, less toxic solvents. 3. Use a fresh, sterile stock of the vehicle. |
| My Western blot results for downstream signaling pathways are inconsistent. | 1. Poor antibody quality or incorrect antibody dilution. 2. Suboptimal protein extraction or quantification. 3. Issues with gel electrophoresis or protein transfer. 4. Cell lysis performed at a suboptimal time point. | 1. Validate your primary and secondary antibodies. Perform a titration to determine the optimal dilution. 2. Use a reliable protein quantification assay (e.g., BCA assay) and ensure equal protein loading. 3. Check the integrity of your transfer buffer and ensure complete transfer of proteins to the membrane. 4. Perform a time-course experiment to identify the time point of maximal pathway modulation. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of Compound X? | The precise mechanism of action of Compound X is under investigation. Preliminary studies suggest it may inhibit the XYZ kinase, a key regulator of cell proliferation and survival. Further research is needed to fully elucidate its molecular targets. |
| Which signaling pathways are known to be modulated by Compound X? | Compound X has been shown to modulate the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to decreased cell proliferation and induction of apoptosis in sensitive cancer cell lines. |
| What are the potential biomarkers for sensitivity to Compound X combination therapy? | The expression levels of XYZ kinase and the mutational status of key genes in the PI3K/Akt pathway (e.g., PIK3CA, PTEN) are being investigated as potential predictive biomarkers for response to Compound X in combination with other agents. |
| How should I determine the combination index (CI) for Compound X and a partner compound? | The combination index (CI) can be calculated using the Chou-Talalay method. This method requires dose-response curves for each compound individually and in combination at a constant ratio. CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Compound X and Partner Compound Y in ABC Cancer Cell Line
| Compound | IC50 (µM) after 72h |
| Compound X | 1.5 |
| Compound Y | 5.2 |
Table 2: Combination Index (CI) Values for Compound X and Compound Y in ABC Cancer Cell Line
| Combination Ratio (X:Y) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 1:3 | 0.5 | 0.6 | Synergy |
| 1:3 | 0.75 | 0.4 | Strong Synergy |
| 1:3 | 0.9 | 0.3 | Very Strong Synergy |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of Compound X, the partner compound, or their combination for 72 hours. Include a vehicle-treated control group.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blotting for Pathway Analysis
-
Treat cells with Compound X, the partner compound, or their combination for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Hypothetical signaling pathway showing the synergistic inhibition of the PI3K/Akt/mTOR pathway by Compound X and a partner compound.
Caption: Experimental workflow for determining the synergistic effect of two compounds on cell viability.
Caption: Logical relationship diagram for troubleshooting the lack of a synergistic effect.
Validation & Comparative
Comparative Efficacy of BPH-1358: A Novel Antibacterial Agent Targeting Cell Wall Biosynthesis
A Detailed Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents with unique mechanisms of action. BPH-1358, a dual inhibitor of farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), represents a promising new class of antibacterials that target the essential bacterial cell wall biosynthesis pathway. This guide provides a comprehensive comparison of the antibacterial efficacy of this compound with established and alternative antibiotics, supported by available experimental data and detailed methodologies.
Mechanism of Action: Disrupting the Foundation of the Bacterial Cell Wall
This compound exerts its antibacterial effect by inhibiting two key enzymes in the isoprenoid biosynthesis pathway: FPPS and UPPS. These enzymes are crucial for the production of undecaprenyl pyrophosphate (UPP), a lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane. By inhibiting FPPS and UPPS, this compound effectively halts the synthesis of the bacterial cell wall, leading to cell lysis and death. This mechanism is distinct from many current antibiotics, offering a potential advantage against resistant strains.
Caption: Inhibition of bacterial cell wall synthesis by this compound and other antibiotics.
Comparative Antibacterial Efficacy
The following tables summarize the available quantitative data on the antibacterial efficacy of this compound and comparable antibiotics against key Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Organism | Assay Type | Value | Citation |
| This compound | UPPS | E. coli | IC50 | 0.11 µM | [1] |
| This compound | UPPS | S. aureus | IC50 | 0.11 µM | [1] |
| This compound + Methicillin | MRSA | FICI | 0.25 | [1] |
Note: IC50 (half-maximal inhibitory concentration) reflects the concentration required to inhibit the enzyme's activity by 50%. FICI (Fractional Inhibitory Concentration Index) value of ≤ 0.5 indicates synergy.
Table 2: Minimum Inhibitory Concentrations (MIC) of Alternative Antibiotics (µg/mL)
| Antibiotic Class | Antibiotic | Escherichia coli | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) |
| Beta-Lactams | Ampicillin | 8 - >256 | 0.25 - 2 | 16 - >256 |
| Oxacillin | - | ≤ 0.25 - 2 | ≥ 4 | |
| Glycopeptides | Vancomycin | - | 0.5 - 2 | 1 - 4 |
| Other UPPS Inhibitors | Compound 1 (rhodanine derivative) | - | 0.25 - 1 | 0.25 - 1 |
| Compound 2 (anthranilic acid derivative) | 0.5 (efflux-deficient) | - | - |
Note: MIC values can vary significantly depending on the specific strain and testing conditions. The values presented are representative ranges from published literature. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Experimental workflow for MIC determination.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibiotic: The test compound is serially diluted (typically 2-fold) in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Determination of Fractional Inhibitory Concentration Index (FICI) by Checkerboard Assay
This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining two antimicrobial agents.
Caption: Workflow for FICI determination using the checkerboard assay.
Protocol:
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns, creating a matrix of different concentration combinations.
-
Inoculation: All wells are inoculated with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC of each drug alone and the MIC of each drug in combination are determined by observing the lowest concentrations that inhibit visible growth.
-
FICI Calculation: The FICI is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.
-
Interpretation of Results: The interaction is classified based on the FICI value: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.
Conclusion
This compound demonstrates a promising antibacterial profile by targeting a novel and essential pathway in bacterial cell wall synthesis. The available data indicates potent enzymatic inhibition and synergistic activity with existing antibiotics against resistant strains like MRSA. Further studies to determine its whole-cell activity (MICs) against a broader range of clinical isolates are warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers and drug developers in evaluating this compound as a potential next-generation antibacterial agent.
References
A Comparative Analysis of Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibitors in Antibacterial Research
A comprehensive review of the antibacterial activity of various UPPS inhibitors, offering a comparative analysis for researchers and drug development professionals. While specific data for BPH-1358 was not publicly available at the time of this review, this guide provides a detailed comparison of other key UPPS inhibitors, with a focus on the diketo acid class, to which the related compound BPH-1330 belongs.
Undecaprenyl pyrophosphate synthase (UPPS) is a critical enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of novel antibacterial agents. This enzyme is responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[1] Inhibition of UPPS disrupts cell wall formation, leading to bacterial cell death. This guide provides a comparative overview of the antibacterial activity of several classes of UPPS inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of UPPS Inhibitors
The antibacterial efficacy of UPPS inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) against the UPPS enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains. The following tables summarize the available data for different classes of UPPS inhibitors.
Table 1: In Vitro Enzyme Inhibition (IC50) of UPPS Inhibitors
| Inhibitor Class | Representative Compound(s) | Target Enzyme | IC50 (µM) | Reference(s) |
| Diketo Acids | BPH-1330 | E. coli UPPS | 2 | [2][3] |
| Rhodanines | Compound 1 | S. aureus UPPS | ~2.6 | [3] |
| Anthranilic Acids | Compound 2 | E. coli UPPS | 25 | [4] |
| Benzoic Acids | Compound 6 | E. coli UPPS | 3.0 | |
| Compound 6 | S. aureus UPPS | 0.49 | ||
| Bisphosphonates | BPH-629 | E. coli UPPS | ~0.3 | |
| Fungal Molecules | Viridicatumtoxin | Bacterial UPP synthase | 4 | |
| Spirohexaline | Bacterial UPP synthase | 9 | ||
| Allosteric Inhibitors | Methylisoxazole-4-carboxamide | S. pneumoniae UPPS | 0.05 |
Table 2: Antibacterial Activity (MIC) of UPPS Inhibitors
| Inhibitor Class | Representative Compound(s) | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Rhodanines | Compound 1 | Bacillus subtilis | ~3 | |
| Compound 1 & 4 | MRSA, VRE, B. anthracis, L. monocytogenes | 0.25 - 4 | ||
| Anthranilic Acids | Compound 2 | E. coli BW25113 ΔtolC | 0.5 | |
| Benzoic Acids | Compound 7 | S. aureus, B. subtilis | ~0.15 | |
| Fungal Molecules | Viridicatumtoxin, Spirohexaline | Gram-positive bacteria (including MRSA) | Not specified | |
| Allosteric Inhibitors | Methylisoxazole-4-carboxamide | Streptococcus pneumoniae (pathogenic strains) | 0.4 |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism and evaluation of these inhibitors.
Caption: Bacterial cell wall biosynthesis pathway and the role of UPPS.
Caption: General workflow for screening and identifying novel UPPS inhibitors.
Caption: Comparison of different classes of UPPS inhibitors.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of UPPS inhibitors.
UPPS Inhibition Assay (Spectrophotometric Method)
This continuous assay monitors the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) catalyzed by UPPS.
-
Principle: The release of pyrophosphate during the enzymatic reaction is coupled to the purine nucleoside phosphorylase (PNPase) reaction, which cleaves 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to produce ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. The phosphorolysis of MESG results in a spectrophotometric shift in absorbance at 360 nm.
-
Reaction Mixture: A typical 200 µL reaction mixture in a 96-well plate contains:
-
400 µM MESG
-
350 µM IPP
-
35 µM FPP
-
20 mM Tris-HCl buffer (pH 7.5)
-
0.01% v/v Triton X-100
-
1 mM MgCl2
-
Purified UPPS enzyme
-
Test inhibitor at various concentrations
-
-
Procedure:
-
The reaction components, except for the enzyme, are mixed in the wells of a 96-well plate.
-
The reaction is initiated by the addition of the UPPS enzyme.
-
The change in absorbance at 360 nm is monitored over time using a plate reader.
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is incubated in a liquid growth medium containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent at which there is no visible turbidity after incubation.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells)
-
Test inhibitor stock solution
-
-
Procedure:
-
Serial two-fold dilutions of the test inhibitor are prepared in MHB in the wells of a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (bacteria in broth without inhibitor) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
This guide provides a foundational comparison of various UPPS inhibitors based on currently available data. Further research and the public dissemination of data on novel compounds like this compound will be crucial for advancing the development of new antibacterial therapies targeting the essential UPPS enzyme.
References
- 1. Recent Advances in the Development of Undecaprenyl Pyrophosphate Synthase Inhibitors as Potential Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
Unraveling the Efficacy of BPH-1358 in Comparison to Standard Antibiotics: A Data-Driven Guide
A comprehensive analysis of the available, albeit limited, information on the investigational compound BPH-1358 suggests a potential focus on urological conditions, particularly Benign Prostatic Hyperplasia (BPH), rather than a direct antibacterial mechanism of action. This guide, therefore, pivots to a comparative overview of the primary therapeutic strategies for BPH, providing a framework for understanding where a novel agent like this compound might fit within the current treatment landscape. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the existing standards of care and the methodologies used to evaluate their efficacy.
While direct comparative data between this compound and standard antibiotics is not publicly available, this guide will delve into the established efficacy of current BPH treatments, their mechanisms of action, and the experimental protocols used in their evaluation. This will serve as a foundational reference for the potential assessment of novel compounds.
Standard of Care in Benign Prostatic Hyperplasia: A Comparative Analysis
The management of Lower Urinary Tract Symptoms (LUTS) secondary to BPH primarily relies on two major classes of drugs: α1-adrenoceptor antagonists and 5α-reductase inhibitors (5-ARIs). Phosphodiesterase type 5 inhibitors (PDE5Is) have also emerged as a viable treatment option.[1]
Data Presentation: Efficacy of Standard BPH Therapies
The following table summarizes the quantitative data on the efficacy of these drug classes based on key clinical endpoints: the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax).
| Drug Class | Example Drugs | Typical IPSS Reduction | Typical Qmax Improvement | Onset of Action |
| α1-adrenoceptor antagonists | Tamsulosin, Doxazosin, Silodosin | 30-40% | 20-25% | Rapid (days to weeks) |
| 5α-reductase inhibitors (5-ARIs) | Finasteride, Dutasteride | 15-25% | 15-20% | Slow (months) |
| Phosphodiesterase type 5 inhibitors (PDE5Is) | Tadalafil | 2-4 points | Minimal | Rapid (weeks) |
| Combination Therapy (α1-blocker + 5-ARI) | Tamsulosin + Dutasteride | ~5-6 points | ~2.5 mL/s | Rapid symptom relief with long-term disease progression modification |
Experimental Protocols: Evaluating Therapeutic Efficacy in BPH
The evaluation of new chemical entities for BPH typically involves a series of preclinical and clinical studies.
Preclinical Evaluation:
-
In vitro receptor binding assays: To determine the affinity and selectivity of the compound for relevant receptors (e.g., α1-adrenoceptors, 5α-reductase).
-
Ex vivo smooth muscle relaxation studies: Using isolated prostate or bladder tissue strips from animal models or human patients to assess the compound's ability to induce muscle relaxation.
-
In vivo animal models of BPH: Utilizing testosterone-induced BPH in rodents or canines to evaluate the compound's effect on prostate size, urinary function, and histological changes.
Clinical Evaluation (Human Trials):
-
Phase II Studies: Dose-ranging studies to establish the optimal dose, assess preliminary efficacy (IPSS, Qmax), and evaluate safety and tolerability in a small patient population.
-
Phase III Randomized Controlled Trials (RCTs): Large-scale, multicenter, double-blind, placebo-controlled trials to definitively establish efficacy and safety.
-
Primary Endpoints: Change from baseline in IPSS and Qmax.
-
Secondary Endpoints: BPH Impact Index (BII), quality of life (QoL) assessments, post-void residual (PVR) urine volume, and prostate volume reduction (for 5-ARIs).
-
Duration: Typically 6-12 months for symptomatic improvement, with longer-term extension studies to assess disease progression.
-
Visualizing Mechanisms and Workflows
To further elucidate the therapeutic landscape of BPH, the following diagrams illustrate the key signaling pathways targeted by current therapies and a typical workflow for evaluating a novel BPH compound.
References
Comparative Analysis of BPH-1358 Binding Affinity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinity of BPH-1358, a dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS). The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting isoprenoid biosynthesis pathways in infectious diseases and oncology. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to this compound and its Targets
This compound (also known as NSC50460) is a potent inhibitor of two key enzymes in isoprenoid biosynthesis:
-
Farnesyl Diphosphate Synthase (FPPS): A critical enzyme in the mevalonate pathway in humans, responsible for producing farnesyl pyrophosphate (FPP). FPP is a precursor for the synthesis of cholesterol, steroid hormones, and prenylated proteins. Inhibition of human FPPS is a validated strategy for treating bone resorption diseases and is being explored for cancer therapy.
-
Undecaprenyl Diphosphate Synthase (UPPS): An essential enzyme in bacterial cell wall biosynthesis. UPPS synthesizes undecaprenyl pyrophosphate, a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane. As humans do not possess a UPPS gene, this enzyme is an attractive target for the development of novel antibacterial agents.
This compound's dual inhibitory activity makes it a compound of significant interest for its potential broad-spectrum antimicrobial and anti-cancer properties.
Comparative Binding Affinity of this compound and Other Inhibitors
The binding affinities of this compound and a selection of other well-characterized FPPS and UPPS inhibitors are summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Comparative Binding Affinity against Farnesyl Diphosphate Synthase (FPPS)
| Compound | Target Organism/Enzyme | IC50 | Reference |
| This compound | Human FPPS | 1.8 µM | [1] |
| Zoledronate | Human FPPS | ~0.02 µM | [2] |
| Risedronate | Human FPPS | ~0.1 µM | [3] |
| Ibandronate | Human FPPS | ~0.025 µM | |
| Alendronate | Human FPPS | ~0.26 µM | |
| Pamidronate | Human FPPS | ~0.35 µM |
Table 2: Comparative Binding Affinity against Undecaprenyl Diphosphate Synthase (UPPS)
| Compound | Target Organism/Enzyme | IC50 / MIC | Reference |
| This compound | E. coli UPPS | 110 nM | [1] |
| This compound | S. aureus UPPS | 110 nM | [1] |
| This compound | S. aureus (in vitro) | MIC ~250 ng/mL | |
| BPH-629 | E. coli UPPS | ~300 nM | |
| Rhodanine derivative (Compound 1) | S. aureus UPPS | ~2.6 µM | |
| Rhodanine derivative (Compound 1) | MRSA, L. monocytogenes, B. anthracis, VRE | MIC 0.25–4 µg/mL | |
| Benzoic acid derivative (Compound 6) | E. coli UPPS | 3.0 µM | |
| Benzoic acid derivative (Compound 6) | S. aureus UPPS | 0.49 µM |
Experimental Protocols
The following are representative protocols for determining the binding affinity of inhibitors against FPPS and UPPS. These methods are based on commonly cited assays in the literature.
FPPS Inhibition Assay (Radiometric)
This assay measures the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP).
Materials:
-
Recombinant human FPPS enzyme
-
[1-14C]Isopentenyl pyrophosphate ([14C]IPP)
-
Geranyl pyrophosphate (GPP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM DTT
-
Inhibitor compounds (e.g., this compound, zoledronate) dissolved in DMSO
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of GPP (e.g., 10 µM), and [14C]IPP (e.g., 10 µM).
-
Add varying concentrations of the inhibitor to the wells of a 96-well plate. Include a control with no inhibitor (DMSO only).
-
Initiate the reaction by adding the FPPS enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Extract the radiolabeled FPP product using an organic solvent (e.g., n-butanol or hexane).
-
Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software (e.g., GraphPad Prism).
UPPS Inhibition Assay (Spectrophotometric)
This continuous assay measures the release of inorganic pyrophosphate (PPi) during the UPPS-catalyzed reaction.
Materials:
-
Recombinant UPPS enzyme (e.g., from E. coli or S. aureus)
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
EnzChek™ Pyrophosphate Assay Kit (or similar) containing MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside), purine nucleoside phosphorylase (PNPase), and inorganic pyrophosphatase.
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 0.01% Triton X-100
-
Inhibitor compounds (e.g., this compound, BPH-629) dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, MESG, PNPase, inorganic pyrophosphatase, FPP (e.g., 10 µM), and IPP (e.g., 50 µM).
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the UPPS enzyme to each well.
-
Immediately measure the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) using a microplate reader. The PNPase converts the released PPi and MESG into ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine, which causes a shift in absorbance.
-
Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and a general workflow for inhibitor screening.
Caption: The Mevalonate Pathway and the site of FPPS inhibition.
Caption: Bacterial Peptidoglycan Biosynthesis and the site of UPPS inhibition.
Caption: General experimental workflow for inhibitor screening and development.
References
Validating the In Vivo Therapeutic Window of BPH-1358: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the in vivo therapeutic window of the novel compound BPH-1358 for the treatment of Benign Prostatic Hyperplasia (BPH). As public data on this compound is not available, this document serves as a template to be populated with internal experimental data. The guide compares the potential profile of this compound against established and emerging therapies for BPH, offering a comprehensive overview of the current treatment landscape.
The management of BPH typically involves pharmacological intervention to alleviate lower urinary tract symptoms (LUTS). Current treatment options include alpha-blockers, 5-alpha reductase inhibitors, and combination therapies. While effective, these treatments can be associated with side effects, highlighting the need for novel therapeutic agents with improved safety and efficacy profiles.[1][2] This guide will facilitate the evaluation of this compound within this context.
Comparative Efficacy of BPH Treatments
The efficacy of BPH treatments is primarily assessed by their ability to reduce prostate volume, improve urinary flow rates, and decrease the International Prostate Symptom Score (IPSS). The following table provides a template for comparing the in vivo efficacy of this compound against standard-of-care and emerging therapies.
Table 1: Comparative In Vivo Efficacy Data
| Treatment | Animal Model | Key Efficacy Parameters | Results |
|---|---|---|---|
| This compound | Data to be populated | Data to be populated | Data to be populated |
| Alpha-blockers (e.g., Tamsulosin) | Testosterone-induced BPH in rats | Reduction in prostate smooth muscle contraction | Reduces outlet resistance without diminishing detrusor contractility.[3] |
| 5-alpha reductase inhibitors (e.g., Finasteride) | Testosterone-induced BPH in rats | Reduction in prostate weight and volume | Significantly reduces prostate gland weight and prostate index. |
| Combination Therapy (Alpha-blocker + Anticholinergic) | N/A (Clinical data) | Improvement in IPSS storage subscores | Significantly greater reduction in IPSS storage subscores compared to monotherapy. |
| PRX302 (investigational) | N/A (Clinical data) | Improvement in IPSS and quality of life (QoL) score | 64% of men in a phase 2 study had a ≥30% improvement in IPSS. |
Comparative Safety and Tolerability
A critical aspect of the therapeutic window is the safety profile of the compound. The following table allows for a direct comparison of the adverse effects associated with this compound and other BPH treatments.
Table 2: Comparative Safety and Tolerability Profile
| Treatment | Common Adverse Events | Effects on Sexual Function | Other Safety Considerations |
|---|---|---|---|
| This compound | Data to be populated | Data to be populated | Data to be populated |
| Alpha-blockers | Dizziness, asthenia, orthostatic hypotension. | May have a small beneficial effect on erectile dysfunction; do not adversely affect libido. | Tamsulosin has the highest risk of intraoperative floppy iris syndrome. |
| 5-alpha reductase inhibitors | Decreased libido, erectile dysfunction, ejaculatory dysfunction. | ||
| Combination Therapy (Alpha-blocker + Anticholinergic) | Minimal risk of increased post-void residual urine volume or acute urinary retention. |
| PRX302 (investigational) | Mild to moderate and transient adverse events. | No deleterious effect on erectile function. | |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a template for a typical in vivo protocol to assess the efficacy of a novel compound in a BPH model.
Protocol: Testosterone-Induced BPH in a Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of BPH: Daily subcutaneous injections of testosterone propionate (3 mg/kg) for 4 weeks to induce prostatic hyperplasia.
-
Treatment Groups:
-
Vehicle control
-
This compound (various dose levels)
-
Positive control (e.g., Finasteride, 5 mg/kg)
-
-
Dosing Regimen: Oral gavage or other appropriate route of administration, once daily for a specified duration.
-
Efficacy Endpoints:
-
Prostate weight and prostate weight to body weight ratio.
-
Histopathological analysis of prostate tissue.
-
Biomarker analysis (e.g., serum dihydrotestosterone levels).
-
-
Safety Endpoints:
-
Monitoring of clinical signs and body weight.
-
Gross pathology at necropsy.
-
Histopathology of key organs.
-
Signaling Pathways in BPH
Understanding the mechanism of action is fundamental to drug development. Many BPH therapies target key signaling pathways involved in prostate growth and smooth muscle tone.
One of the central pathways in BPH pathogenesis is the androgen receptor signaling pathway. Dihydrotestosterone (DHT), a potent androgen, binds to the androgen receptor, leading to the transcription of genes that promote prostate cell growth.
Caption: Androgen receptor signaling pathway in BPH and the inhibitory action of Finasteride.
Another important pathway involves the regulation of smooth muscle tone in the prostate, which is a target for alpha-blockers. The nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway plays a role in smooth muscle relaxation.
References
Safety Operating Guide
Personal protective equipment for handling BPH-1358
Information Regarding "BPH-1358" Not Found
Extensive searches for "this compound" have not yielded information on a specific chemical compound with this identifier. The search results are consistently related to Benign Prostatic Hyperplasia (BPH), a medical condition. It is highly probable that "this compound" is an internal compound code, a misinterpretation of an abbreviation, or a typographical error.
To provide the essential safety, handling, and disposal information you require, a specific and recognized chemical identifier, such as a full chemical name or a CAS (Chemical Abstracts Service) number, is necessary.
General Guidance for Handling Unidentified Research Chemicals
In the absence of specific data for "this compound," this document provides a general framework for handling new or unidentified chemical compounds in a research and development setting. This guidance is intended to supplement, not replace, a substance-specific Safety Data Sheet (SDS).
I. Immediate Safety and Logistical Information
When handling any new or uncharacterized substance, it is crucial to treat it as potentially hazardous. The following table outlines general personal protective equipment (PPE) recommendations.
Table 1: General Personal Protective Equipment (PPE) for Uncharacterized Compounds
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes, aerosols, and unexpected reactions. |
| Hands | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Provides a barrier against skin contact. The specific glove type should be chosen based on the solvent or vehicle used. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | A properly fitted respirator with appropriate cartridges | Recommended when the compound is volatile, dusty, or when aerosols may be generated. A risk assessment should be performed to determine the appropriate level of respiratory protection. |
II. Operational and Disposal Plans
A clear plan for the handling and disposal of any new chemical is a critical component of laboratory safety.
Operational Workflow for Handling New Compounds
The following diagram outlines a logical workflow for safely handling an uncharacterized chemical compound.
Caption: A general workflow for handling uncharacterized chemical compounds.
Disposal Plan
All waste generated from handling an uncharacterized compound should be treated as hazardous.
Table 2: General Disposal Plan for Uncharacterized Chemical Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. The label should include "Hazardous Waste," the name of the compound (if known), and the date. |
| Liquid Waste | Collect in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility is known. |
| Contaminated PPE | Dispose of as solid hazardous waste. |
III. Experimental Protocols
Without specific information on "this compound," it is not possible to provide detailed experimental protocols. However, a generalized protocol for preparing a stock solution of a novel compound is provided below.
General Protocol for Preparing a Stock Solution
-
Preparation:
-
Consult the available information for the compound's solubility. If unknown, perform small-scale solubility tests with various common laboratory solvents (e.g., DMSO, ethanol, water).
-
Ensure all necessary PPE is worn.
-
Work within a certified chemical fume hood.
-
-
Procedure:
-
Tare a clean, dry vial on an analytical balance.
-
Carefully add the desired amount of the solid compound to the vial and record the exact weight.
-
Using a calibrated pipette, add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Storage:
-
Label the vial clearly with the compound name/code, concentration, solvent, and date of preparation.
-
Store the stock solution under appropriate conditions (e.g., -20°C, protected from light) as determined by the compound's stability, if known.
-
IV. Signaling Pathways
As "this compound" is not a known entity, there are no associated signaling pathways to diagram. When investigating a novel compound, a common starting point is to assess its effect on well-known cellular signaling pathways.
Logical Flow for Investigating a Novel Compound's Mechanism of Action
The following diagram illustrates a logical progression for elucidating the mechanism of action of a new chemical entity.
Caption: A logical workflow for investigating a new compound's mechanism of action.
To build deep trust and ensure the safety of all laboratory personnel, it is imperative to obtain a Safety Data Sheet (SDS) before handling any new chemical. If an SDS is not available, a thorough risk assessment must be conducted, and the compound should be handled with the highest level of caution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
